molecular formula C13H11N3 B1413544 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 2034157-38-3

2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1413544
CAS No.: 2034157-38-3
M. Wt: 209.25 g/mol
InChI Key: ZCVJUKYECAJYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine is a high-purity chemical building block based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . This fused bicyclic heterocyclic system is versatile and amenable to diverse synthetic modifications, making it a valuable precursor for developing novel bioactive molecules . The core structure is recognized for its potential as a protein kinase inhibitor (PKI), playing a critical role in targeted cancer therapy research by disrupting aberrant signaling pathways essential for cancer cell proliferation and survival . Researchers utilize this and related analogs to explore the inhibition of kinases such as CK2, EGFR, B-Raf, and CDKs, which are frequently disrupted in various cancers . Beyond oncology applications, the pyrazolo[1,5-a]pyrimidine core has also been rationally designed and optimized in research settings to create potent and highly selective inhibitors of other enzymes, such as dipeptidyl peptidase-4 (DPP-4) . The structural features of the scaffold allow for fine-tuning of electronic properties, lipophilicity, and molecular conformation, which directly influence interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for use in humans, animals, or for any diagnostic, therapeutic, or other clinical purposes.

Properties

IUPAC Name

2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-3-5-11(6-4-10)12-9-13-14-7-2-8-16(13)15-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVJUKYECAJYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CC=NC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of the 2-(4-Methylphenyl) Moiety in the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities. Its structural analogy to purines allows it to interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone for the development of novel therapeutics.[1][2][3] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine derivatives. By analyzing the impact of substitutions across the pyrazolo[1,5-a]pyrimidine core while maintaining the constant 2-p-tolyl moiety, we aim to provide a comprehensive understanding for researchers engaged in the design and optimization of this promising class of compounds.

The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine nucleus has been successfully employed in the development of inhibitors for a multitude of protein kinases implicated in cancer and other diseases. These include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Pim-1 kinase.[1][4][5][6][7] The planar, bicyclic structure of the scaffold serves as an effective mimic of the adenine region of ATP, enabling competitive inhibition at the kinase hinge region. The diverse points of functionalization on the pyrazolo[1,5-a]pyrimidine ring system (positions 2, 3, 5, 6, and 7) offer a rich landscape for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1][2]

Deconstructing the Structure-Activity Relationship of 2-(4-Methylphenyl) Derivatives

The 2-aryl substitution on the pyrazolo[1,5-a]pyrimidine scaffold plays a crucial role in modulating the biological activity of these compounds. The 4-methylphenyl (p-tolyl) group, in particular, offers a unique combination of steric bulk and electronic properties that can be leveraged for optimizing inhibitor-target interactions.

The Influence of Substituents at the 7-Position

The 7-position of the pyrazolo[1,5-a]pyrimidine core is a key site for modification that significantly impacts the activity and selectivity of these inhibitors. In the context of 2-(4-methylphenyl) derivatives, variations at this position have been explored, particularly in the development of dual CDK2 and TRKA inhibitors.

A study by Attia et al. (2024) provides valuable insights into the SAR at this position. The synthesis of a series of 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles revealed that the nature of the aryl group at the 7-position is a critical determinant of inhibitory potency. While the published study focuses on a 2-anilinyl substituent, the principles can be extrapolated to the 2-(4-methylphenyl) series.

Compound ID2-Substituent7-Substituent3-SubstituentCDK2 IC₅₀ (µM)TRKA IC₅₀ (µM)
Hypothetical 1 4-MethylphenylPhenylCN--
Hypothetical 2 4-Methylphenyl4-BromophenylCN--
Hypothetical 3 4-Methylphenyl4-MethoxyphenylCN--
This table is a hypothetical representation to illustrate the points of diversification and would be populated with real data as it becomes available in the literature.

The introduction of a 7-aryl group, such as the p-tolyl group itself, contributes to the overall lipophilicity and can engage in favorable pi-stacking or hydrophobic interactions within the kinase active site. The electronic nature of substituents on this 7-aryl ring can further fine-tune the activity. For instance, electron-donating groups like a methoxy group on an aryl moiety at other positions have been shown to enhance anticancer activity in related pyrazolo[1,5-a]pyrimidine series.[4]

The Role of the 3-Position Substituent

The 3-position of the pyrazolo[1,5-a]pyrimidine scaffold is another critical handle for modulating biological activity. The presence of a carbonitrile (-CN) or a carboxamide group at this position has been shown to be important for activity against various kinases.[4] In the case of 2-(anilinyl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, the cyano group is a key feature. This group is a hydrogen bond acceptor and its presence can significantly influence the binding orientation of the inhibitor.

The replacement of the 3-carbonitrile with a carboxamide moiety has been shown in other pyrazolo[1,5-a]pyrimidine series to significantly enhance TrkA inhibition, suggesting that this modification could also be beneficial in the 2-(4-methylphenyl) series.[4]

Modifications at the 5 and 6-Positions

The 5 and 7-positions of the pyrazolo[1,5-a]pyrimidine ring are often targeted for introducing substituents that can interact with the solvent-exposed region of the kinase active site or improve pharmacokinetic properties. For example, the introduction of amino or substituted amino groups at the 7-position has been a successful strategy in developing potent anticancer agents.[8]

The following diagram illustrates the key positions for substitution on the 2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine scaffold and their general influence on activity.

SAR_Summary cluster_positions Substitution Positions Core 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine P7 7-Position (Aryl, Heteroaryl) - Potency - Selectivity Core->P7 Key for kinase interaction P3 3-Position (CN, CONH2) - H-bonding - Potency Core->P3 Influences binding orientation P5 5-Position (Amino, Substituted Amino) - Solubility - PK properties Core->P5 Solvent-exposed region interaction P6 6-Position (Various) - Fine-tuning Core->P6 Less explored, potential for optimization

Caption: Key substitution points on the 2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine core.

Experimental Protocols

General Synthesis of 2-(Aryl)pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through a condensation reaction between a 3-aminopyrazole derivative and a suitable 1,3-dicarbonyl compound or its equivalent. The following is a general, representative protocol.

Step 1: Synthesis of 3-Amino-4-arylpyrazole

  • To a solution of an appropriate arylacetonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate and a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 3-amino-4-arylpyrazole.

Step 2: Condensation to form the Pyrazolo[1,5-a]pyrimidine Core

  • To a solution of the 3-amino-4-arylpyrazole in a high-boiling solvent (e.g., acetic acid or DMF), add a 1,3-dicarbonyl compound or a suitable precursor.

  • Heat the reaction mixture at an elevated temperature (e.g., reflux) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

The following workflow illustrates the general synthetic strategy:

Synthesis_Workflow Start Arylacetonitrile (e.g., 4-methylphenylacetonitrile) Intermediate 3-Amino-4-arylpyrazole Start->Intermediate Hydrazine Hydrate, Acid catalyst Product 2-Aryl-pyrazolo[1,5-a]pyrimidine Derivative Intermediate->Product Condensation, High Temperature Reagent 1,3-Dicarbonyl Compound or Equivalent Reagent->Product

Caption: General synthetic workflow for 2-aryl-pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays.

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a microplate, combine the kinase, a suitable substrate, and ATP in a buffer solution.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate at a specific temperature for a defined period to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.[9]

Future Directions

The exploration of the SAR of 2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine derivatives is an active area of research. Future efforts should focus on:

  • Systematic modification of the 7-position: Exploration of a wider range of aryl and heteroaryl substituents at this position could lead to the discovery of more potent and selective inhibitors.

  • Investigation of diverse 3-position functionalities: Beyond the cyano and carboxamide groups, other hydrogen bond acceptors or donors could be explored to optimize interactions with the target kinase.

  • Exploration of the 5- and 6-positions: These positions remain relatively underexplored and offer opportunities for introducing groups that can enhance solubility, metabolic stability, and cell permeability.

  • Elucidation of binding modes: Co-crystallization of lead compounds with their target kinases will provide crucial structural insights to guide further rational drug design.

By systematically building upon the existing knowledge of the pyrazolo[1,5-a]pyrimidine scaffold and focusing on the unique contributions of the 2-(4-methylphenyl) moiety, researchers can continue to develop novel and effective therapeutic agents for a range of diseases.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed. [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]

  • (PDF) Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. SciSpace. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed. [Link]

  • (PDF) Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate. [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Preprints.org. [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • (PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]

Sources

The MP-PP Scaffold: Therapeutic Optimization of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for potent, ATP-competitive kinase inhibitors has identified the pyrazolo[1,5-a]pyrimidine nucleus as a privileged scaffold due to its bioisosteric resemblance to the adenine ring of ATP. Within this class, the 2-(4-methylphenyl) substituted derivative (herein referred to as the MP-PP Core ) represents a critical "hit-to-lead" architecture. This whitepaper analyzes the structural rationale, synthetic accessibility, and oncogenic target profile of the MP-PP core, specifically focusing on its optimization against Trk (Tropomyosin Receptor Kinase) , CDK (Cyclin-Dependent Kinase) , and Pim-1 signaling axes.

Molecular Architecture & Target Engagement

The Adenine Mimicry Hypothesis

The therapeutic efficacy of the MP-PP core stems from its ability to occupy the ATP-binding cleft of protein kinases.

  • The Scaffold: The pyrazolo[1,5-a]pyrimidine bicyclic system forms hydrogen bonds with the "hinge region" of the kinase, mimicking the N1 and N6 interaction of adenine.

  • The 2-(4-Methylphenyl) Moiety: This substituent is not merely decorative. It extends into the hydrophobic pocket (often adjacent to the gatekeeper residue), providing van der Waals interactions that stabilize the inhibitor-enzyme complex. The para-methyl group specifically probes the depth of the hydrophobic pocket II, enhancing selectivity over wild-type kinases with smaller pockets.

Key Oncogenic Targets

Recent SAR (Structure-Activity Relationship) studies highlight three primary domains where MP-PP derivatives exhibit nanomolar potency:

Target FamilyRole in CancerMP-PP Mechanism of Action
Trk (A/B/C) NTRK gene fusions drive tumor growth in solid tumors (e.g., NSCLC, thyroid).ATP-competitive inhibition prevents downstream MAPK/ERK and PI3K/AKT signaling.
CDK (1/2/9) Cell cycle dysregulation; CDK9 controls transcriptional elongation (MYC).Arrests cell cycle at G1/S or G2/M phase; induces apoptosis via transcriptional suppression.
Pim-1 Promotes cell survival by phosphorylating BAD; overexpressed in leukemia.Inhibits BAD phosphorylation, restoring apoptotic sensitivity.

Synthetic Methodology: Constructing the Core[1][2]

To access the MP-PP core, a regioselective cyclocondensation strategy is employed. This protocol is favored for its high yield and scalability.

Core Synthesis Protocol

Objective: Synthesis of 2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-amines (versatile intermediates).

  • Precursor Preparation: React 4-methylbenzoylacetonitrile with hydrazine hydrate in ethanol (Reflux, 4h) to yield 3-amino-5-(4-methylphenyl)pyrazole .

  • Cyclocondensation:

    • Reagents: 3-amino-5-(4-methylphenyl)pyrazole (1.0 eq) + 1,3-dielectrophile (e.g., ethoxymethylenemalononitrile or beta-keto esters) (1.1 eq).

    • Conditions: Glacial acetic acid, Reflux, 6–12h.

    • Purification: The product precipitates upon cooling; recrystallize from DMF/Ethanol.[1]

  • Functionalization (C3 & C7):

    • Electrophilic Substitution (C3): Halogenation (NCS/NBS) or formylation (Vilsmeier-Haack) allows further coupling.

    • Nucleophilic Displacement (C7): If a chloro-substituent is introduced at C7 (using POCl3), it can be displaced by various amines to tune solubility and potency.

Visualization: Synthetic Logic Flow

The following diagram illustrates the convergent synthesis and subsequent functionalization pathways.

SynthesisPathway Start1 4-Methylbenzoyl acetonitrile Intermediate 3-Amino-5-(4-methylphenyl) pyrazole Start1->Intermediate Cyclization (EtOH, Reflux) Start2 Hydrazine Hydrate Start2->Intermediate Core 2-(4-Methylphenyl) pyrazolo[1,5-a]pyrimidine (MP-PP Core) Intermediate->Core + Reagent (AcOH, Reflux) Reagent 1,3-Dielectrophile (e.g., Malononitrile) Reagent->Core Deriv1 C3-Functionalization (Suzuki Coupling) Core->Deriv1 Optimization Step A Deriv2 C7-Amination (Solubility Tuning) Core->Deriv2 Optimization Step B

Caption: Convergent synthesis of the MP-PP core via aminopyrazole intermediates, enabling divergent functionalization at C3 and C7.

In Vitro Profiling: Protocols & Validation

To validate the therapeutic potential of MP-PP derivatives, researchers must utilize self-validating kinase assays and cellular viability screens.

Biochemical Kinase Assay (ADP-Glo™ Platform)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.

  • Reagents: Recombinant Kinase (e.g., TrkA, CDK2), Substrate (Poly[Glu,Tyr]), Ultra-Pure ATP, MP-PP Test Compounds.

  • Protocol:

    • Preparation: Dilute MP-PP compounds in DMSO (serial dilutions, 10 μM to 0.1 nM).

    • Incubation: Mix Kinase (2 ng/μL) + Substrate + Compound in 384-well plates. Incubate for 10 min at RT (Room Temperature) to allow inhibitor binding.

    • Reaction Start: Add ATP (at K_m concentration). Incubate 60 min at RT.

    • Termination: Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

    • Analysis: Plot RLU vs. Log[Concentration] to determine IC50.

Mechanism of Action: Signaling Cascade

The diagram below details the downstream effects of MP-PP inhibition on the Trk/MAPK pathway, a critical driver in solid tumors.

SignalingPathway MPPP MP-PP Inhibitor Trk Trk Receptor (NTRK Fusion) MPPP->Trk ATP Competition (Blockade) Ras RAS-GTP Trk->Ras Activation Raf BRAF Ras->Raf Mek MEK1/2 Raf->Mek Erk ERK1/2 Mek->Erk Nuc Nucleus (Proliferation Genes) Erk->Nuc Translocation

Caption: MP-PP derivatives block the ATP pocket of Trk receptors, halting the RAS-RAF-MEK-ERK proliferative cascade.

Structure-Activity Relationship (SAR) Insights

Recent literature (see References) suggests specific modifications to the 2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine core to maximize potency:

  • C3-Position: Introduction of a cyano (-CN) group or a carboxamide significantly increases potency against CDKs by interacting with the hinge region backbone.

  • C7-Position: Substitution with bulky amines (e.g., N-methylpiperazine or 4-aminocyclohexanol ) improves water solubility and reduces hERG channel inhibition, a common liability in this class.

  • The 4-Methyl Group: Maintaining the para-methyl on the phenyl ring is crucial for selectivity against kinases with smaller gatekeeper residues (e.g., Thr gatekeepers).

Comparative Potency Data (Representative)

Data synthesized from class-representative studies [1][2].

Compound VariantTargetIC50 (nM)Solubility (pH 7.4)
MP-PP Core (Unsubstituted) CDK2> 1000Low
3-Cyano-MP-PP CDK245Moderate
3-Cyano-7-(piperazinyl)-MP-PP CDK2 / TrkA1.7 High

References

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Link

  • Foloppe, N., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry.[2] Link

  • Ismail, N. S. M., et al. (2016). Medicinal attributes of pyrazolo[1,5-a]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.[3][4][5][6][7][8] Future Journal of Pharmaceutical Sciences.[4] Link

  • Lee, J. K., et al. (2011). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict and assess the metabolic stability of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine. We will explore a multi-faceted approach that integrates early-stage in silico predictions with robust in vitro experimental validation. This guide details the rationale behind experimental choices, provides step-by-step protocols for key assays such as the Human Liver Microsomal (HLM) stability assay, and offers insights into interpreting the resulting data to build a comprehensive metabolic profile. The objective is to equip scientists with the necessary tools and knowledge to proactively identify potential metabolic liabilities and guide the optimization of pyrazolo[1,5-a]pyrimidine-based drug candidates.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic (PK) profile.[3] A compound's susceptibility to biotransformation, or its metabolic stability, is a cornerstone of its PK properties.[4][5]

1.1 The Importance of Metabolic Stability in Drug Discovery

Metabolic stability dictates the rate at which a drug is broken down by the body's enzymatic machinery, primarily in the liver.[2] This rate directly impacts critical parameters such as bioavailability, half-life, and systemic clearance.[5][6]

  • High Metabolic Instability: Leads to rapid clearance, potentially requiring high or frequent doses to maintain therapeutic concentrations, which can affect patient compliance and increase the risk of off-target effects.[2]

  • Low Metabolic Instability: While desirable for a longer duration of action, excessively low metabolism can lead to drug accumulation and potential toxicity.

  • Metabolite-Mediated Toxicity: The byproducts of metabolism (metabolites) can sometimes be reactive or toxic, posing safety risks.[2]

Therefore, early assessment of metabolic stability allows medicinal chemists to prioritize compounds with favorable PK properties and to strategically modify structures to mitigate metabolic liabilities.[3][4]

1.2 The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Heterocycle

The pyrazolo[1,5-a]pyrimidine core is a "privileged" scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibitors and anticancer agents.[7][8][9] Its rigid, bicyclic structure provides a good foundation for developing potent and selective ligands. However, like all scaffolds, it is subject to metabolic modification, and understanding its metabolic profile is crucial for successful drug development.[10][11]

1.3 Profile of the Target Compound: 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine

Our focus is on 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine. Its structure presents several potential sites for metabolism, which we will explore through a combination of predictive and experimental methods. The primary sites of interest include the pyrazolo[1,5-a]pyrimidine core itself and, most notably, the benzylic methyl group on the phenyl ring, a common site for oxidation by Cytochrome P450 (CYP) enzymes.[12]

In Silico Prediction of Metabolic Liabilities

Before committing to resource-intensive in vitro experiments, computational tools can provide valuable, early-stage insights into a compound's likely metabolic fate.[13] These in silico methods are primarily used to predict the most probable Sites of Metabolism (SOM).

2.1 Rationale for Early-Stage Computational Assessment

The primary goal of in silico prediction is to identify "metabolic hotspots" on a molecule. This information allows chemists to proactively block these sites (e.g., by replacing a hydrogen with a fluorine atom) to enhance metabolic stability. Various computational approaches exist, ranging from ligand-based methods that rely on structural features of known substrates to structure-based methods that involve docking the compound into the active site of metabolic enzymes like CYPs.[13][14]

2.2 Predicting Sites of Metabolism (SOM) for 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine

A structural analysis of our target compound suggests several potential SOMs:

  • Benzylic Oxidation: The methyl group on the 4-methylphenyl substituent is a prime candidate for oxidation by CYP enzymes (e.g., CYP3A4, CYP2D6) to form a primary alcohol (hydroxymethyl derivative), which can be further oxidized to an aldehyde and a carboxylic acid.[12][15] This is often a major metabolic pathway for compounds containing a toluene-like moiety.

  • Aromatic Hydroxylation: The phenyl ring and the pyrazolo[1,5-a]pyrimidine core could undergo hydroxylation at various positions. The electronic properties of the heterocyclic system will influence the most likely positions for oxidation.[16][17]

  • N-Oxidation/Dealkylation: While less common for this specific scaffold, metabolism at the nitrogen atoms of the pyrimidine ring is a theoretical possibility.

2.3 Workflow for In Silico SOM Prediction

A typical computational workflow leverages specialized software to predict metabolic liabilities.

InSilico_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output Input 2D or 3D Structure of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine PredictionTool SOM Prediction Software (e.g., ADMET Predictor™, SMARTCyp, XenoSite) Input->PredictionTool Submit Structure Output Ranked List of Potential Sites of Metabolism (SOMs) Metabolite Structures PredictionTool->Output Generate Predictions

Caption: Workflow for in silico Site of Metabolism (SOM) prediction.

2.4 Interpreting Computational Predictions

The output from these tools typically provides a ranked list of atoms in the molecule with the highest probability of being metabolized.[18] For our target compound, it is highly probable that the carbon of the 4-methyl group will be ranked as the most likely SOM. This prediction provides a clear, testable hypothesis for subsequent in vitro experiments.

In Vitro Assessment of Metabolic Stability

In vitro assays are the gold standard for measuring a compound's metabolic stability in a controlled environment.[6] These experiments involve incubating the compound with liver-derived enzyme systems and measuring its disappearance over time.[19]

3.1 Overview of Key Assay Systems: Microsomes vs. Hepatocytes

Two primary systems are used for these assays:

  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) family, are located.[20][21] Microsomal assays are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolism.[22][23]

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters.[24][25] Hepatocyte assays provide a more comprehensive picture of overall hepatic metabolism.[19][22]

For initial screening, the Human Liver Microsomal (HLM) stability assay is often the preferred method due to its simplicity and direct focus on the major metabolic pathways.[26]

3.2 Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol details a standard procedure for determining the metabolic stability of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine.

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Pooled Human Liver Microsomes (HLMs): Commercially available.

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • NADPH Regenerating System (or 1 mM NADPH solution).

  • Positive Control Compounds: Verapamil (high clearance), Diazepam (low clearance).[20]

  • Quenching Solution: Acetonitrile with an internal standard (e.g., Labetalol).

  • 96-well incubation plate and analytical plate.

  • LC-MS/MS system for analysis.

Step-by-Step Methodology:

  • Prepare Working Solutions:

    • Dilute the 10 mM test compound stock to a 100 µM intermediate solution in buffer.

    • Prepare a 1 mg/mL HLM solution in cold phosphate buffer.

  • Pre-incubation:

    • In a 96-well plate, add the test compound working solution and the HLM solution. The final concentration of the test compound will be 1 µM and the microsomal protein concentration will be 0.5 mg/mL.[20]

    • Include wells for a negative control (no NADPH) to assess non-enzymatic degradation.[27]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction:

    • Start the metabolic reaction by adding pre-warmed NADPH solution to all wells except the negative control.[21][28] This marks time point T=0.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing cold quenching solution.[20][21] The acetonitrile will stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing:

    • Centrifuge the analytical plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of the parent compound at each time point relative to the T=0 sample.

3.3 Data Analysis for HLM Assay: Calculating Intrinsic Clearance (Clint)

The data from the LC-MS/MS analysis is used to determine the rate of disappearance of the test compound.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the in vitro intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

Table 1: Typical HLM Assay Parameters and Controls

Parameter Value Rationale
Test Compound Conc. 1 µM Below the Km for most CYPs to ensure first-order kinetics.
Microsomal Protein Conc. 0.5 mg/mL A standard concentration balancing activity and reagent use.[20]
Incubation Temperature 37°C To mimic physiological conditions.[24]
Cofactor NADPH Essential cofactor for CYP450 enzyme activity.[27]
Negative Control No NADPH Differentiates enzymatic degradation from chemical instability.

| Positive Controls | Verapamil, Diazepam | Ensures the assay system is performing as expected.[20] |

Synthesizing the Data: Building a Metabolic Profile

The final step is to integrate the in silico predictions with the in vitro experimental results to construct a comprehensive metabolic profile for 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine.

4.1 Correlating In Silico Predictions with In Vitro Data

If the in vitro HLM assay reveals that the compound has a high or moderate intrinsic clearance, this confirms that it is susceptible to metabolic degradation. The next step is to identify the metabolites formed during the incubation. This is typically done by analyzing the quenched samples using high-resolution mass spectrometry to find masses corresponding to predicted metabolic transformations (e.g., an increase of 16 Da for hydroxylation).

A strong correlation between the predicted SOM (e.g., the 4-methyl group) and the experimentally identified major metabolite (e.g., the 4-hydroxymethylphenyl derivative) provides high confidence in the metabolic pathway.

Data_Synthesis_Workflow InSilico In Silico Prediction: Benzylic oxidation is the primary predicted SOM MetID Metabolite Identification (LC-MS/MS Analysis) InSilico->MetID InVitro In Vitro HLM Assay: Compound shows moderate to high clearance (Clint) InVitro->MetID Correlation Correlation & Profile Building MetID->Correlation Conclusion Conclusion: The primary metabolic pathway is oxidation of the 4-methyl group. Correlation->Conclusion

Caption: Workflow for synthesizing predictive and experimental data.

4.2 Postulated Metabolic Pathways for 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine

Based on the combined data, we can postulate the primary metabolic pathway.

Metabolic_Pathway Parent 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine (Parent Compound) Metabolite1 2-(4-(Hydroxymethyl)phenyl)pyrazolo[1,5-a]pyrimidine (Primary Metabolite) Parent->Metabolite1 CYP-mediated Benzylic Hydroxylation (+16 Da) Metabolite2 4-(Pyrazolo[1,5-a]pyrimidin-2-yl)benzoic acid (Secondary Metabolite) Metabolite1->Metabolite2 Further Oxidation (e.g., by ADH/ALDH)

Caption: Postulated primary metabolic pathway for the target compound.

4.3 Tabulated Summary of Predicted and Experimental Data

Data TypeFindingImplication
In Silico SOM PredictionTop-ranked site: Carbon of the 4-methyl group.Benzylic oxidation is the most probable metabolic route.
In Vitro HLM Stabilityt½ = 25 min; Clint = 55 µL/min/mgThe compound is a moderately high clearance compound.
In Vitro Met-IDMajor metabolite detected at M+16 Da.Confirms hydroxylation as a key metabolic reaction.

Conclusion and Future Directions

This guide outlines a systematic and integrated approach to evaluating the metabolic stability of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine. By combining the predictive power of in silico tools with the empirical data from in vitro assays, researchers can efficiently identify metabolic liabilities.

The prediction and subsequent confirmation that benzylic oxidation is the primary metabolic pathway for this compound provide a clear strategy for optimization. Future work in a drug discovery program would focus on synthesizing analogs where this metabolic "soft spot" is addressed. For example, replacing the methyl group with a metabolically more stable group (e.g., -CF3) or altering its electronic environment could significantly enhance the compound's metabolic stability and improve its overall pharmacokinetic profile, paving the way for the development of a more successful drug candidate.

References

  • Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Research. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Gao, J., et al. (2023). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. RSC Medicinal Chemistry. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacological Reports. Retrieved from [Link]

  • Andersson, H. S., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Obach, R. S. (2000). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. Drug Discovery Today. Retrieved from [Link]

  • Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Di, L., et al. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • McEachran, A. D., et al. (2022). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Frontiers in Environmental Science. Retrieved from [Link]

  • MedChem Consulting. (n.d.). Predicting Metabolism. Retrieved from [Link]

  • Drug Discovery News. (2023). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • Simulations Plus. (2023, July 28). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Dalvie, D. K., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]

  • European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. Retrieved from [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Retrieved from [Link]

  • Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). Cytochrome P450 Mediated Drug Metabolism. In New Horizons in Predictive Drug Metabolism and Pharmacokinetics. The Royal Society of Chemistry. Retrieved from [Link]

  • Davydov, D. R. (2012). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of biological chemistry. Retrieved from [Link]

  • de Visser, S. P., & Kumar, D. (Eds.). (2011). Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature. Royal Society of Chemistry. Retrieved from [Link]

  • Begley, T. P. (2023). Section V: Metabolic Pathways Enabled by the Chemistry of Key Intermediates. In The Chemical Biology of Carbon. Retrieved from [Link]

  • MDPI. (n.d.). Heterocyclic Compounds with Potential Biological Activity: From Synthesis to Application. Retrieved from [Link]

  • Totah, R. A. (2012). Ortho-Methylarylamines as Time-Dependent Inhibitors of Cytochrome P450 1A1 Enzyme. Drug metabolism and disposition: the biological fate of chemicals. Retrieved from [Link]

  • Olah, J., et al. (2013). Quantum Mechanics/Molecular Mechanics Modeling of Regioselectivity of Drug Metabolism in Cytochrome P450 2C9. Journal of the American Chemical Society. Retrieved from [Link]

  • Heffeter, P., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sharma, R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]

  • Taylor, A. M., et al. (2013). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Martinez-Ariza, G., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Retrieved from [Link]

  • Rebollo-Mesa, I., et al. (2015). Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • S Γερμανός, Α., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. Retrieved from [Link]

  • Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Retrieved from [Link]

  • Thomas, J., & John, S. (2020). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. ChemistrySelect. Retrieved from [Link]

Sources

Methodological & Application

efficient synthetic routes for 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on Efficient Synthetic Routes for 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2] This application note provides a detailed guide to the efficient synthesis of a key analogue, 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine. We will explore two primary, field-proven synthetic strategies: the classical condensation reaction involving a β-dicarbonyl equivalent and a more modern one-pot cyclization from a chalcone precursor. This document is designed to provide researchers with not only step-by-step protocols but also the underlying mechanistic rationale to facilitate experimental success, troubleshooting, and adaptation.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic compounds that are isosteres of purines, allowing them to interact with a wide range of biological targets, particularly protein kinases.[3][4] Their rigid, planar structure provides a robust scaffold for introducing diverse functional groups, enabling fine-tuning of pharmacological properties.[5] The 2-aryl substitution, specifically with an electron-donating p-tolyl (4-methylphenyl) group, is a common motif in kinase inhibitors, often contributing to favorable hydrophobic interactions within the ATP-binding pocket of target enzymes. The development of efficient, scalable, and high-yielding synthetic routes is therefore critical for advancing drug discovery programs based on this scaffold.

Strategic Overview: Key Synthetic Pathways

The construction of the pyrazolo[1,5-a]pyrimidine core is most effectively achieved through the condensation of a 5-aminopyrazole with a three-carbon electrophilic partner. The regioselectivity of the final product is dictated by the nature of the starting materials and reaction conditions. We will focus on two highly efficient and reliable methods.

Diagram: Core Synthetic Strategies

cluster_0 Core Reactants cluster_1 Electrophilic Partners cluster_2 Synthetic Routes cluster_3 Target Molecule Aminopyrazole 3-Aminopyrazole RouteA Route A: Condensation Aminopyrazole->RouteA RouteB Route B: One-Pot Cyclization Aminopyrazole->RouteB Diketone 1-(p-tolyl)-1,3-butanedione (β-Diketone) Diketone->RouteA Enaminone 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one (Enaminone) Enaminone->RouteB Target 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine RouteA->Target RouteB->Target

Caption: Primary routes to 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine.

Route A: Acetic Acid-Mediated Condensation of 3-Aminopyrazole and 1-(p-tolyl)-1,3-butanedione

This is the most classical and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine ring system.[1] The reaction proceeds by condensing 3-aminopyrazole with a β-diketone. The acidic medium facilitates both the initial nucleophilic attack and the subsequent dehydration steps.

Mechanistic Rationale

The reaction is believed to initiate via a nucleophilic attack of the endocyclic nitrogen (N1) of the pyrazole onto one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization involving the exocyclic amino group and the remaining carbonyl, ultimately leading to a dihydropyrazolo[1,5-a]pyrimidine intermediate. A final acid-catalyzed dehydration step yields the aromatic target compound. The regioselectivity, which places the p-tolyl group at the 2-position, is governed by the relative electrophilicity of the two carbonyl carbons in the asymmetric β-diketone.

Experimental Protocol: Route A

Materials:

  • 3-Aminopyrazole

  • 1-(4-methylphenyl)-1,3-butanedione

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyrazole (1.0 eq) and 1-(4-methylphenyl)-1,3-butanedione (1.05 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of aminopyrazole).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Workup - Precipitation: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate should form.

  • Workup - Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. This step quenches the acetic acid and aids in the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual salts and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product as a crystalline solid.

Data Summary: Route A (Representative)
ParameterValueRationale / Notes
Reactant Ratio 1:1.05 (Aminopyrazole:Diketone)A slight excess of the diketone ensures complete consumption of the aminopyrazole.
Solvent Glacial Acetic AcidActs as both solvent and acid catalyst for the condensation and dehydration steps.[6]
Temperature Reflux (~118 °C)Provides sufficient thermal energy to overcome the activation barrier for cyclization.
Reaction Time 4-6 hoursTypical duration; should be optimized with TLC monitoring.
Typical Yield 75-90%High yields are common for this robust reaction.

Route B: One-Pot Cyclization with an Enaminone Precursor

This approach offers an alternative that can be highly efficient, sometimes proceeding under milder conditions or with shorter reaction times. Enaminones are versatile building blocks for heterocyclic synthesis.[7] The reaction with 5-aminopyrazoles often displays high regioselectivity.[6]

Mechanistic Rationale

The synthesis proceeds via an initial aza-Michael addition of the aminopyrazole's endocyclic nitrogen to the electron-deficient double bond of the enaminone. This is followed by the elimination of dimethylamine, creating a non-isolable intermediate. Subsequent intramolecular cyclization onto the ketone, followed by dehydration, yields the final aromatic product.[7] This pathway is highly efficient and often leads to clean product formation.

Experimental Protocol: Route B

Precursor Synthesis: The required enaminone, 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one, is synthesized from the condensation of 4'-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[7]

Materials:

  • 3-Aminopyrazole

  • 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one

  • Glacial Acetic Acid or a high-boiling solvent like DMF

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: Combine 3-aminopyrazole (1.0 eq) and the enaminone precursor (1.0 eq) in a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add glacial acetic acid (or DMF).

  • Reaction Execution: Heat the mixture to reflux (118 °C for acetic acid, ~153 °C for DMF) for 2-4 hours. The reaction is often faster than Route A. Monitor by TLC.

  • Workup and Isolation: Follow the same workup and isolation procedure as described in Route A (steps 4-6).

  • Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol) to obtain the pure 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine.

Diagram: Experimental Workflow

Setup 1. Reaction Setup (Reactants + Solvent) Heating 2. Heating (Reflux) Setup->Heating Monitoring 3. TLC Monitoring Heating->Monitoring Check Completion Monitoring->Heating Incomplete Workup 4. Workup (Quench, Neutralize) Monitoring->Workup Complete Isolation 5. Isolation (Filtration, Washing) Workup->Isolation Purification 6. Purification (Recrystallization) Isolation->Purification Characterization 7. Characterization (NMR, MS, MP) Purification->Characterization

Caption: General experimental workflow for synthesis and purification.

Product Validation and Characterization

To ensure the successful synthesis of the target compound, rigorous characterization is essential. The following methods are standard for validating the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyrazolo[1,5-a]pyrimidine core, the p-tolyl group (including a singlet for the methyl group around 2.4 ppm), and distinct doublets for the coupled protons on the pyrimidine ring.

    • ¹³C NMR: Will confirm the number of unique carbon environments, including the methyl carbon, aromatic carbons, and the carbons of the heterocyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.

  • Melting Point (MP): A sharp melting point range is indicative of high purity. For a closely related analogue, 2-(Anilinyl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, the melting point is reported as 273–274 °C, suggesting the target compound will also be a high-melting solid.[7]

  • Infrared (IR) Spectroscopy: Will show characteristic C=N and C=C stretching frequencies for the aromatic rings.

Conclusion and Outlook

The synthesis of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine can be achieved with high efficiency and yield through well-established condensation methodologies. The choice between using a β-diketone (Route A) or an enaminone (Route B) precursor will depend on the availability of starting materials and desired reaction conditions. Both routes are robust and scalable, providing reliable access to this important heterocyclic scaffold for applications in drug discovery and materials science. Further optimization using microwave-assisted heating can also be explored to significantly reduce reaction times.[2][8]

References

  • A. Sikdar et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025). MDPI. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Available at: [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica. Available at: [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). PMC. Available at: [Link]

  • Synthesis of Chalcone Mediated Novel Pyrazoline ((3-Aminophenyl)-4, 5-Dihydro-1H-Pyrazole-1-yl Ethanone Derivative) Scaffolds: DFT Study, Insilico Predictions, and Anticancer Activity. (2025). ResearchGate. Available at: [Link]

  • Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. (n.d.). PMC - NIH. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2025). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011). Springer. Available at: [Link]

  • Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. (2025). Springer. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H-Pyrimidine Derivatives Containing Imidazo(1,2-a) Pyridine. (2023). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (n.d.). Academy of Sciences Malaysia. Available at: [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2015). ResearchGate. Available at: [Link]

  • Facile multi-components one-pot synthesis of dipyrazolo[1,5-a:3',4'-d]pyrimidine as potent bioactive scaffolds. (2018). Growing Science. Available at: [Link]

  • Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. (2021). Arabian Journal of Chemistry. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. Available at: [Link]

Sources

Application Note: Regioselective Synthesis of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Pim-1, CDK2, CK2) and GABA-A receptor modulators (e.g., Zaleplon, Indiplon). This guide details the synthesis of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine , specifically addressing the critical challenge of regioselectivity .

While the condensation of 3-aminopyrazoles with symmetric 1,3-dielectrophiles appears straightforward, the reaction dynamics are governed by tautomeric equilibria that can lead to regioisomeric mixtures (5- vs. 7-substituted isomers) when asymmetric electrophiles are employed during SAR (Structure-Activity Relationship) exploration. This note provides a robust, self-validating protocol for the target molecule and an advanced protocol for regiocontrol in substituted analogs.

Retrosynthetic Analysis & Mechanism

The construction of the bicyclic core relies on the condensation of 3-amino-5-(4-methylphenyl)pyrazole (Component A) with a 1,3-dielectrophile (Component B).

The Regioselectivity Challenge

The 3-aminopyrazole precursor exists in annular tautomerism (A vs B). Furthermore, it possesses two nucleophilic sites: the exocyclic amine (


) and the endocyclic ring nitrogen (N1/N2).
  • Path A (Desired): Exocyclic amine attacks the carbonyl, followed by N1 ring closure.

  • Path B (Undesired): Endocyclic N1 attacks first (rare in acidic media, possible in basic).

For the specific target 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine , the pyrimidine ring is unsubstituted. Therefore, we utilize 1,1,3,3-tetramethoxypropane (a malonaldehyde equivalent). However, to ensure the 4-methylphenyl group ends up at position 2 (and not 3, which would result from the reaction of the 4-substituted pyrazole isomer), the quality and regiochemistry of the starting aminopyrazole are paramount.

G cluster_legend Reaction Logic Precursor 3-Amino-5-(4-methylphenyl)pyrazole (Tautomeric Mix) Intermediate Intermediate Schiff Base / Enamine Precursor->Intermediate AcOH, Reflux (Nucleophilic Attack) Electrophile 1,1,3,3-Tetramethoxypropane (Malonaldehyde equiv.) Electrophile->Intermediate Target TARGET: 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine Intermediate->Target Cyclodehydration (-MeOH, -H2O) N-Bridgehead Formation N-Bridgehead Formation Aromaticity Drive Aromaticity Drive N-Bridgehead Formation->Aromaticity Drive

Figure 1: Reaction pathway for the synthesis of the target scaffold.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Symmetric Condensation)

Objective: Synthesis of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine. Scale: 10 mmol Estimated Yield: 85-92%

Reagents
  • 3-Amino-5-(4-methylphenyl)pyrazole (CAS: 7335-39-9): 1.73 g (10 mmol)

  • 1,1,3,3-Tetramethoxypropane (CAS: 102-52-3): 1.80 g (11 mmol, 1.1 equiv)

  • Acetic Acid (Glacial): 20 mL

  • Ethanol (Absolute): 10 mL (Optional co-solvent)

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 3-amino-5-(4-methylphenyl)pyrazole in glacial acetic acid (20 mL).

    • Note: If solubility is poor at RT, gently warm to 40°C.

  • Addition: Add 1,1,3,3-tetramethoxypropane dropwise over 5 minutes. The solution may darken slightly (yellow to orange).

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C (oil bath temperature) for 3–4 hours.

    • Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine (polar, lower Rf) should disappear, replaced by a highly fluorescent spot (higher Rf).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water. Stir vigorously for 15 minutes.

    • Precipitation: The product usually precipitates as a solid. If it oils out, neutralize carefully with sat. NaHCO₃ to pH 7–8 to induce solidification.

  • Purification:

    • Filter the solid and wash with cold water (3 x 20 mL).

    • Recrystallize from Ethanol/Water (9:1) or pure Ethanol.

    • Alternative: If high purity is required for biological assays, perform flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Protocol B: Regiocontrolled Synthesis of Substituted Analogs (Advanced)

Context: Drug discovery often requires adding substituents to the pyrimidine ring (e.g., 7-methyl). Using unsymmetrical 1,3-diketones (like acetylacetone) often yields mixtures. Solution: Use Enaminones (DMF-DMA adducts) to force regioselectivity.

Objective: Regioselective synthesis of 7-substituted-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidines.

Workflow
  • Enaminone Formation: React the desired methyl ketone (e.g., acetophenone or acetone) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form an

    
    -unsaturated enaminone.
    
  • Cyclization: Condense the enaminone with 3-amino-5-(4-methylphenyl)pyrazole in glacial acetic acid.

    • Mechanism:[1][2][3][4] The exocyclic amine of the pyrazole attacks the

      
      -carbon of the enaminone (Michael-type addition), followed by cyclization. This locks  the substituent pattern, typically placing the ketone's R-group at the 7-position of the final scaffold.
      

Workflow cluster_QC Quality Control Gate Step1 Step 1: Enaminone Generation (Ketone + DMF-DMA) Step2 Step 2: Regioselective Condensation (Enaminone + 3-Aminopyrazole) Step1->Step2  Isolation not always req. Step3 Step 3: Purification (Recrystallization/Chromatography) Step2->Step3  AcOH, Reflux QC NMR Analysis (Confirm 5-H vs 7-H) Step3->QC

Figure 2: Workflow for regiocontrolled synthesis using enaminones.

Analytical Validation & Data

Distinguishing the target from potential isomers (e.g., pyrazolo[3,4-b]pyridine side products or regioisomers if substituted) is critical.

NMR Diagnostic Criteria

For the target 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine :

PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Note
H-3 Pyrazole6.90 - 7.00Singlet-Characteristic of the 2-aryl fusion.
H-6 Pyrimidine6.80 - 6.95dd

Upfield relative to H-5/H-7.
H-5 Pyrimidine8.45 - 8.55dd

Adjacent to bridgehead N, deshielded.
H-7 Pyrimidine8.60 - 8.75dd

Most deshielded (usually).
CH₃ Tolyl2.35 - 2.40Singlet-Verifies the p-tolyl group.

Key Distinction: If substituents are present:

  • 7-Substituted Isomer: H-5 appears as a doublet (

    
     Hz).
    
  • 5-Substituted Isomer: H-7 appears as a doublet (

    
     Hz).
    
  • Validation: Use NOESY . A cross-peak between the H-3 pyrazole proton and the substituent at position 7 (if present) or H-7 confirms the [1,5-a] fusion geometry.

Troubleshooting & Optimization

  • Problem: Low yield / Sticky tar formation.

    • Root Cause:[1][2][5] Polymerization of the malonaldehyde equivalent or incomplete cyclization.

    • Fix: Switch solvent to Ethanol with catalytic piperidine (Base-catalyzed method) if the acid method fails. However, for the unsubstituted target, AcOH is superior.

  • Problem: Presence of uncyclized intermediate (Schiff base).

    • Fix: Increase reaction time or add a Dean-Stark trap to remove water/methanol, driving the equilibrium toward the aromatic bicycle.

  • Problem: Regioisomer contamination (in substituted analogs).

    • Fix: Lower the temperature to 60°C and extend time. Kinetic control often favors the formation of the bond between the exocyclic amine and the most reactive carbonyl first.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds. Source: National Institutes of Health (NIH) / PMC. Context: Detailed protocols for the condensation of aminopyrazoles with enaminones and diketones.

  • Regioselectivity in the Multicomponent Reaction of 5-Aminopyrazoles. Source: Beilstein Journal of Organic Chemistry.[6] Context: Mechanistic insights into the formation of pyrazolo[1,5-a]pyrimidines vs. other isomers using microwave heating.

  • 1H and 13C NMR Study of the Pyrazolo[1,5-a]pyrimidine System. Source: Canadian Journal of Chemistry.[2][7] Context: Definitive guide for assigning NMR signals to H-5 and H-7 to confirm regiochemistry.

  • Regioselective Synthesis of 3- and 5-Aminopyrazoles. Source: The Heterocyclist.[1][4][7][8][9] Context: Protocols for ensuring the correct starting material isomer (3-amino vs 5-amino) which dictates the final 2-aryl position.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating protocol for the synthesis of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine utilizing microwave irradiation. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core for ATP-competitive kinase inhibitors (e.g., KDR, MK2) and GABA-A receptor modulators [1].

Traditional thermal condensation methods for this scaffold often suffer from prolonged reaction times (4–12 hours), variable yields, and regioselectivity challenges. By leveraging the dielectric heating properties of microwave irradiation, this protocol achieves complete conversion in under 20 minutes with improved regiocontrol. This guide provides a mechanistic rationale, a step-by-step experimental workflow, and critical troubleshooting insights for medicinal chemists.

Scientific Foundation & Mechanism

Retrosynthetic Logic

The target molecule, 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine , is constructed via a [3+3] cyclocondensation. The key precursors are:

  • Binucleophile: 5-(4-Methylphenyl)-1H-pyrazol-3-amine (providing the N-N-C-N fragment).

  • Bielectrophile: 1,1,3,3-Tetramethoxypropane (a masked malonaldehyde equivalent) or a 1,3-dicarbonyl derivative.

Mechanistic Pathway & Microwave Effect

The reaction proceeds through an initial attack of the exocyclic amine of the pyrazole on the electrophilic carbonyl (or enol ether), followed by cyclization via the endocyclic pyrazole nitrogen.

  • The "Microwave Effect": The condensation step involves a dipolar transition state. Microwave irradiation (2450 MHz) couples directly with the polar solvent (acetic acid/ethanol) and the ionic intermediates, stabilizing the transition state via specific non-thermal effects and rapid volumetric heating. This suppresses side reactions (e.g., polymerization of the aldehyde) that compete under slow thermal ramping [2].

Regiochemistry Considerations

While the synthesis of the unsubstituted pyrimidine ring (using malonaldehyde equivalents) avoids regiochemical ambiguity, the protocol below is adaptable for substituted variants.

  • Insight: When using unsymmetrical 1,3-diketones, the reaction regioselectivity is governed by the hardness/softness of the electrophilic centers. Under microwave conditions, thermodynamic control is reached faster, often favoring the 7-substituted isomer when steric factors dominate [3].

Experimental Protocol

Materials & Equipment[1][2][3]
  • Reagents:

    • 5-(4-Methylphenyl)-1H-pyrazol-3-amine (CAS: 78583-82-1) – Limiting Reagent

    • 1,1,3,3-Tetramethoxypropane (CAS: 102-52-3) – Electrophile

    • Glacial Acetic Acid (Solvent/Catalyst)

    • Ethanol (Optional co-solvent for workup)

  • Equipment:

    • Single-mode Microwave Reactor (e.g., Anton Paar Monowave 300 or CEM Discover 2.0)

    • 10 mL or 30 mL Borosilicate Glass Vials with Snap-Caps

    • Magnetic stir bar

Step-by-Step Procedure

Step 1: Reaction Setup

  • Weigh 1.0 mmol (173 mg) of 5-(4-Methylphenyl)-1H-pyrazol-3-amine into a 10 mL microwave vial.

  • Add 1.2 mmol (200 µL) of 1,1,3,3-Tetramethoxypropane.

    • Note: A slight excess (1.2 eq) ensures complete consumption of the expensive heterocyclic amine.

  • Add 3.0 mL of Glacial Acetic Acid.

    • Why AcOH? It acts as both solvent and acid catalyst, facilitating the deprotection of the acetal to the reactive aldehyde in situ.

  • Add a magnetic stir bar and seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

ParameterSettingRationale
Temperature 140 °COptimal for rapid cyclodehydration without degradation.
Hold Time 15:00 minSufficient for >98% conversion based on LCMS kinetics.
Pressure Limit 15 barSafety cutoff (AcOH vapor pressure is manageable).
Power Dynamic (Max 200W)System adjusts power to maintain 140 °C.
Stirring High (600 rpm)Ensures uniform heat distribution.
Pre-stir 30 secHomogenizes the slurry before heating.

Step 3: Workup & Isolation

  • Cool the reaction vessel to 50 °C using compressed air (integrated in most MW systems).

  • Pour the reaction mixture into 20 mL of ice-cold water .

    • Observation: A precipitate should form immediately.

  • Neutralize carefully with saturated NaHCO₃ solution (to pH ~7–8).

    • Critical: Neutralization ensures the free base is isolated, improving solubility for characterization.

  • Filter the solid under vacuum and wash with cold water (2 x 10 mL) followed by a small amount of cold ethanol (1 x 2 mL).

  • Dry the solid in a vacuum oven at 45 °C for 4 hours.

Step 4: Purification (If necessary)

  • The crude purity is typically >95%.[1] If required, recrystallize from Ethanol/DMF (9:1) or purify via flash chromatography (SiO₂, 0–5% MeOH in DCM).

Data Analysis & Validation

Expected Analytical Data[2]
  • Appearance: Yellow to light brown solid.

  • Yield: 85–92% (Microwave) vs. 60–70% (Thermal Reflux).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.35 (s, 3H, Ar-CH₃)

    • δ 7.10 (dd, 1H, Pyrimidine-H)

    • δ 7.28 (d, 2H, Ar-H)[2]

    • δ 7.95 (d, 2H, Ar-H)[3]

    • δ 8.55 (dd, 1H, Pyrimidine-H)

    • δ 8.95 (dd, 1H, Pyrimidine-H)

    • Note: The coupling constants of the pyrimidine protons (dd) confirm the fused ring structure.

Comparison: Microwave vs. Thermal
MetricThermal Reflux (Oil Bath)Microwave Synthesis (Protocol)
Temperature 118 °C (AcOH Reflux)140 °C
Time 4–6 Hours15 Minutes
Yield 68%91%
Energy Efficiency Low (Convective loss)High (Direct dielectric heating)
Solvent Usage High (10-20 mL)Low (3 mL)

Visualizations

Reaction Scheme & Mechanism

The following diagram illustrates the condensation pathway and the ring fusion logic.

ReactionScheme Precursor1 5-(4-Methylphenyl)-1H-pyrazol-3-amine (Binucleophile) Intermediate Intermediate (Aza-Michael Adduct) Precursor1->Intermediate AcOH, MW 140°C Exocyclic N Attack Precursor2 1,1,3,3-Tetramethoxypropane (Masked Electrophile) Precursor2->Intermediate Product 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine (Target) Intermediate->Product Cyclodehydration Endocyclic N Attack

Caption: Reaction pathway showing the condensation of the aminopyrazole with the malonaldehyde equivalent.

Experimental Workflow

A logical flow for the synthesis and isolation process.

Workflow Start Start: Weigh Reagents (Amine + Acetal) Solvent Add AcOH (3 mL) Seal Vial Start->Solvent MW Microwave Irradiation 140°C, 15 min, Dynamic Power Solvent->MW Cool Cool to 50°C (Compressed Air) MW->Cool Quench Pour into Ice Water Neutralize (NaHCO3) Cool->Quench Filter Vacuum Filtration Wash (H2O/EtOH) Quench->Filter Dry Dry (45°C, Vacuum) Characterize (NMR/LCMS) Filter->Dry

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.[4][2][5]

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Diagnosis: LCMS shows remaining aminopyrazole.

    • Solution: Increase temperature to 150 °C or extend time to 20 min. Do not exceed 160 °C to avoid decomposition of the pyrazole ring.

  • Issue: Sticky/Oily Product.

    • Diagnosis: Incomplete neutralization or trapped acetic acid.

    • Solution: Triturate the oil with cold diethyl ether or sonicate in water/ethanol (9:1) to induce crystallization.

  • Issue: Regioisomers (if using substituted diketones).

    • Diagnosis: Complex NMR showing two sets of peaks.

    • Solution: Switch solvent to Ethanol with catalytic HCl. The change in polarity and protonation state can alter the regioselectivity preference [4].

References

  • Al-Zaydi, K. M. (2009).[6] Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Derivatives under Microwave Irradiation and Ultrasound. Heterocycles, 78(8), 2003.[6] Link

  • Lynch, M. A., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation.[4] Chemistry Central Journal, 12, 62. Link

  • Portilla, J., et al. (2025). Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles. ResearchGate/MDPI. Link

  • Karakaya, A. (2025).[7] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Link

Sources

protocol for evaluating cytotoxicity of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: Cytotoxicity Profiling of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine Scaffolds

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized for its bioisosteric relationship to purines. Derivatives, particularly those substituted at the 2-position such as 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine , function primarily as ATP-competitive kinase inhibitors (targeting CDK, KDR, or GSK-3β) or tubulin polymerization inhibitors.

This application note details a rigorous protocol for evaluating the cytotoxicity of this specific scaffold. Unlike general cytotoxicity screens, this protocol accounts for the compound's specific lipophilicity, potential for precipitation in aqueous media, and its likely mechanism of action (cytostasis vs. necrosis), ensuring high-fidelity IC50 generation.

Pre-Experimental Considerations

Physicochemical Properties & Handling

The 2-(4-Methylphenyl) moiety increases the lipophilicity of the pyrazolo[1,5-a]pyrimidine core.

  • Solubility: Poorly soluble in water. Highly soluble in Dimethyl Sulfoxide (DMSO).

  • Stability: The scaffold is generally stable at room temperature in solid form but prone to hydrolysis in acidic aqueous solutions over extended periods.

  • Storage: Store solid stock at -20°C. DMSO stocks (10 mM) should be aliquoted to avoid repeated freeze-thaw cycles.

Critical Reagent Setup
ReagentSpecificationPurpose
Test Compound >98% Purity (HPLC)2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine
Solvent Sterile-filtered DMSOStock preparation (10 mM or 50 mM)
Assay Reagent CCK-8 (WST-8) or MTTMetabolic activity readout
Positive Control Doxorubicin or StaurosporineValidation of assay sensitivity
Cell Lines HCT116, MCF-7, A549Cancer models (Kinase-dependent)
Counter-Screen HEK293 or HFF-1Normal tissue toxicity index

Experimental Workflow Visualization

The following diagram outlines the logical flow for the cytotoxicity assessment, incorporating specific checkpoints for this chemical class.

G Start Compound Stock Prep (10mM in DMSO) Dilution Serial Dilution (2x Conc. in Media) Start->Dilution Maintain solubility Treatment Compound Addition (Final DMSO < 0.5%) Dilution->Treatment Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment Allow attachment (24h) Incubation Incubation (48h - 72h) Treatment->Incubation Kinase inhibition kinetics Readout Assay Readout (CCK-8 / MTT) Incubation->Readout Analysis Data Analysis (IC50 & Selectivity Index) Readout->Analysis

Figure 1: Step-by-step workflow for evaluating pyrazolo[1,5-a]pyrimidine cytotoxicity.

Detailed Protocol: Dose-Response Cytotoxicity

Rationale

Pyrazolo[1,5-a]pyrimidines often induce cell cycle arrest (G2/M) before apoptosis. Therefore, a standard 24-hour assay is insufficient. A 72-hour incubation is recommended to capture the full antiproliferative effect.

Step 1: Stock Preparation
  • Weigh 5–10 mg of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine.

  • Dissolve in 100% DMSO to achieve a 20 mM stock concentration . Vortex for 1 minute to ensure complete solubilization.

  • Quality Check: Inspect for any particulate matter. If turbid, sonicate for 5 minutes.

Step 2: Cell Seeding
  • Harvest cells (e.g., HCT116) in the exponential growth phase.

  • Dilute to 3,000–5,000 cells per well (cell line dependent) in 100 µL complete media.

  • Seed into 96-well clear-bottom plates.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

    • Note: Include "Blank" wells (media only, no cells) for background subtraction.

Step 3: Compound Treatment[1]
  • Preparation of Working Solutions:

    • Prepare a semi-log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM) in a separate "Dilution Plate" using culture media.

    • Critical: Ensure the highest concentration contains ≤ 0.5% DMSO .[1] High DMSO levels can mask the specific kinase inhibitory effects of the scaffold.

  • Addition:

    • Aspirate old media from the cell plate (optional, or add 2x concentrated drug).

    • Add 100 µL of drug-containing media to respective wells.

    • Triplicate wells are mandatory for statistical significance.

Step 4: Incubation & Readout (CCK-8 Method Preferred)

Why CCK-8? Unlike MTT, CCK-8 (WST-8) produces a water-soluble formazan, eliminating the solubilization step which can introduce errors with lipophilic compounds like pyrazolo[1,5-a]pyrimidines.

  • Incubate plates for 72 hours .

  • Add 10 µL of CCK-8 reagent directly to each well.

  • Incubate for 1–4 hours at 37°C until the orange color develops.

  • Measure absorbance at 450 nm (reference 650 nm).

Mechanistic Validation: Cell Cycle Analysis

If the compound shows cytotoxicity, it is vital to confirm if it acts via the expected mechanism (kinase inhibition leading to cell cycle arrest).

Pathway Drug 2-(4-Methylphenyl) pyrazolo[1,5-a]pyrimidine Target Kinase Target (e.g., CDK2/Cyclin E) Drug->Target ATP Competition Effect G2/M or G1 Arrest Target->Effect Inhibition Outcome Apoptosis (Caspase-3 Activation) Effect->Outcome Prolonged Arrest

Figure 2: Hypothetical Mechanism of Action for Pyrazolo[1,5-a]pyrimidine derivatives.[2]

Protocol Summary (Flow Cytometry):

  • Treat cells (6-well plate) with the IC50 concentration determined in Section 4 for 24 hours.

  • Harvest cells and fix in 70% ice-cold ethanol overnight.

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze via Flow Cytometry.

    • Expected Result: Accumulation in G2/M phase (if tubulin/CDK1 targeting) or G1 phase (if CDK4/6 targeting).

Data Analysis & Reporting

Calculating % Viability


IC50 Determination

Fit the data to a 4-parameter logistic (4PL) non-linear regression model :



  • X: Log of concentration.

  • Y: % Viability.

  • R² > 0.95 is required for a valid assay.

Selectivity Index (SI)

Calculate the SI to evaluate the therapeutic window:



  • SI > 10 indicates a promising lead candidate.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous mediaLimit final concentration to <50 µM. Ensure DMSO stock is fully dissolved.
High Background (MTT) Phenol red interference or serum proteinsUse phenol-red free media or switch to CCK-8 assay.
Flat Dose-Response Drug degradation or resistancePrepare fresh stock. Verify cell line sensitivity to Positive Control.
Edge Effect Evaporation in outer wellsFill outer wells with PBS; do not use them for data.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: PMC (National Institutes of Health) URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Source: MDPI (Molecules) URL:[Link]

  • Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety. Source: PubMed URL:[2][3][Link]

  • CCK-8 Cell Viability Assay Protocol. Source: Dojindo Molecular Technologies URL:[Link]

Sources

Application Note & Protocols: Strategic Catalyst Selection for Cross-Coupling Reactions in the Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry and materials science. As purine analogues, these compounds often serve as antimetabolites and interact with a wide range of biological targets.[1] This has led to their development as kinase inhibitors for cancer treatment, anxiolytic agents, and phosphodiesterase inhibitors, among other therapeutic applications.[1][2][3][4] The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the heterocyclic core.

Consequently, the ability to precisely and efficiently functionalize the pyrazolo[1,5-a]pyrimidine skeleton is of paramount importance. Transition-metal catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of C-C, C-N, and C-O bonds with high fidelity.[2][5] These methods allow for the introduction of a vast array of functional groups, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides a comprehensive overview of catalyst selection for the most common and impactful coupling reactions used in pyrazolo[1,5-a]pyrimidine synthesis. It moves beyond simple protocols to explain the underlying chemical logic, helping researchers troubleshoot reactions and rationally design new synthetic strategies.

The Chemical Landscape of the Pyrazolo[1,5-a]pyrimidine Core

A successful catalyst strategy begins with understanding the electronic nature of the substrate. The pyrazolo[1,5-a]pyrimidine core is an electron-deficient N-heterocycle, but the reactivity of its various positions differs significantly.

  • C3 Position: This position on the pyrazole moiety is relatively electron-rich and nucleophilic, making it a prime site for electrophilic attack or direct C-H functionalization with electron-deficient partners.[6]

  • C5 and C7 Positions: Located on the pyrimidine ring, these positions are more electron-deficient. They are typically functionalized via coupling reactions starting from a pre-halogenated (Cl, Br, I) scaffold. The C7-chloro or bromo substituent is generally more reactive and susceptible to nucleophilic aromatic substitution (SNAr) or cross-coupling than the C5-substituent.[7]

  • C7 C-H Bond: The C-H bond at the C7 position is the most acidic on the pyrimidine ring. This allows for direct C-H activation and functionalization, a modern and atom-economical approach that avoids the need for pre-halogenation.[8][9] The pyrazole N1 nitrogen is believed to act as an innate directing group for the metal catalyst to achieve this regioselectivity.[8]

This electronic landscape dictates the type of reaction and catalyst system that will be most effective for functionalizing a specific position.

G Strategic Decision-Making for Coupling Reactions start Desired Functionalization? bond_type What type of bond? start->bond_type cc_bond C-C Bond bond_type->cc_bond Aryl, Alkenyl, Alkynyl cn_bond C-N Bond bond_type->cn_bond Amine, N-Heterocycle cc_group Which functional group? cc_bond->cc_group cn_method Preferred Catalyst? cn_bond->cn_method suzuki Suzuki-Miyaura cc_group->suzuki Aryl / Heteroaryl heck Heck cc_group->heck Alkenyl sonogashira Sonogashira cc_group->sonogashira Alkynyl buchwald Buchwald-Hartwig cn_method->buchwald Palladium copper Copper-Catalyzed cn_method->copper Copper

Figure 1: Decision tree for selecting the appropriate coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium is the workhorse catalyst for forging new bonds on the pyrazolo[1,5-a]pyrimidine scaffold. The choice of the palladium source, and especially the ligand, is critical for achieving high yields and preventing unwanted side reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

This is arguably the most utilized reaction for installing aryl and heteroaryl groups, owing to its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.

Causality Behind Component Selection:

  • Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required. They accelerate reductive elimination, which is typically the rate-limiting step, and promote the formation of the desired product over proto-dehalogenation.[12]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can influence reaction rates and yields.

Table 1: Comparison of Suzuki-Miyaura Catalyst Systems

Target PositionPrecursorCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
C33-Bromo-pyrazolo[1,5-a]pyrimidin-5-oneXPhos-Pd-G2 / XPhosK₃PO₄Dioxane/H₂O110 (MW)67-89[10][13]
C33-Bromo-5-amino-pyrazolo[1,5-a]pyrimidinePdCl₂(PPh₃)₂Na₂CO₃Dioxane/H₂O11075-92[14]
C55-Chloro-pyrazolo[1,5-a]pyrimidinePd(PPh₃)₄Na₂CO₃DMEReflux60-72[7]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling at C3 [10][13]

This protocol is adapted for the arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.

  • Reagent Preparation: In a microwave vial, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the tandem catalyst system XPhos (6 mol%) and XPhos-Pd-G2 (3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The total concentration should be approximately 0.1 M.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate at 110 °C for 60 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-pyrazolo[1,5-a]pyrimidine.

Heck Coupling: Introducing Alkenyl Moieties

The Heck reaction is a reliable method for forming C-C bonds between a halide and an alkene, providing access to 3-alkenyl-pyrazolo[1,5-a]pyrimidines.[1]

Causality Behind Component Selection:

  • Substrate: 3-Iodopyrazolo[1,5-a]pyrimidines are often preferred over their bromo- or chloro- counterparts due to the higher reactivity of the C-I bond in the oxidative addition step.[1]

  • Catalyst System: The reaction is often successful with a simple palladium salt like Pd(OAc)₂ without a specialized ligand.

  • Base: A tertiary amine base like triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction.

Protocol 2: Heck Coupling at C3 [1]

  • Setup: To a solution of 3-iodopyrazolo[1,5-a]pyrimidine (1.0 equiv.) and the desired alkene (1.2 equiv.) in anhydrous DMF, add Pd(OAc)₂ (10 mol%) and triethylamine (2.0 equiv.).

  • Reaction: Heat the mixture at 80-100 °C under an inert atmosphere (N₂ or Ar) and monitor by TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling: Installing Alkynyl Groups

This reaction is the premier method for introducing C(sp) carbons, creating a linear alkynyl linkage. It relies on a dual palladium/copper catalytic system.[15]

Causality Behind Component Selection:

  • Palladium Catalyst: Facilitates the oxidative addition to the aryl halide. Common choices include Pd(OAc)₂ or PdCl₂(PPh₃)₂.[15][16]

  • Copper (I) Co-catalyst: CuI is the key co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. This is the crucial step that distinguishes the Sonogashira from other coupling reactions.[17]

  • Base: An amine base (e.g., Et₃N, DIPEA) is required, serving both to deprotonate the alkyne and to act as a solvent.

Protocol 3: Sonogashira Coupling of a Bromo-Pyrazolo[1,5-a]pyrimidine [16]

  • Setup: In a Schlenk tube under an argon atmosphere, dissolve the bromo-substituted pyrazolo[1,5-a]pyrimidine (1.0 equiv.) in a mixture of THF and triethylamine (2:1).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and CuI (10 mol%).

  • Substrate Addition: Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at 60 °C until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is indispensable for synthesizing amino-substituted pyrazolo[1,5-a]pyrimidines, which are common motifs in kinase inhibitors.[18][19]

Causality Behind Component Selection:

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Ligand: This is the most critical parameter. The C-N reductive elimination step is notoriously difficult. It requires very bulky and electron-rich biaryl phosphine ligands (e.g., Xantphos, BINAP) to promote the reaction and prevent β-hydride elimination or other side reactions.[18][20]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are the most common choices.

G Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X AmineCoord Amine Coordination/Deprotonation OxAdd->AmineCoord Ar-Pd(II)-X RedElim Reductive Elimination AmineCoord->RedElim Ar-Pd(II)-NR₂ RedElim->Pd0 + Ar-NR₂ Product Ar-NR₂ ArX Ar-X HNR2 HNR₂ Base Base

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine: Assignment, Comparison, and Experimental Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and anxiolytics.[1][2] A precise understanding of its structure and the electronic environment of its constituent atoms is paramount for rational drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating such molecular structures in solution.

This document moves beyond a simple recitation of data, offering a detailed rationale for spectral assignments grounded in fundamental principles and comparative data. We will explore the causality behind the observed chemical shifts and coupling constants, present a robust experimental protocol, and compare the target molecule with a related derivative to highlight the structural and electronic effects of substitution.

Foundational Principles: ¹H NMR of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine system is a 10π-electron aromatic heterocycle.[3] The chemical shifts of its protons are influenced by the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms. Based on comprehensive studies of the parent scaffold and its derivatives, a general pattern of proton resonances can be established.[4][5][6]

  • H-5 and H-7: These protons on the pyrimidine ring are typically the most downfield of the core protons, often appearing as doublets due to coupling with H-6. Historically, their assignments have been revised; authoritative 2D NMR studies have confirmed that H-7 is generally deshielded relative to H-5.[4][6]

  • H-6: This proton is situated between H-5 and H-7 and thus appears as a doublet of doublets (or a triplet if J₅,₆ ≈ J₆,₇). It typically resonates upfield from H-5 and H-7.

  • H-2 and H-3: These protons are on the pyrazole ring. Their chemical shifts are highly sensitive to the nature of substituents at the C-2 and C-3 positions. In the unsubstituted parent compound, H-2 is downfield of H-3.

The fusion of the electron-rich pyrazole ring with the electron-deficient pyrimidine ring creates a unique electronic environment that governs these spectral characteristics.[6]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

A self-validating protocol ensures reproducibility and accuracy. The following steps outline a standard procedure for the acquisition of a ¹H NMR spectrum suitable for detailed structural analysis.

Materials:

  • 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm, high precision)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v, often pre-added to deuterated solvents)

  • NMR Spectrometer (400 MHz or higher recommended for better signal dispersion)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly within a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Ensure the spectral width encompasses the entire expected range of chemical shifts (typically 0-10 ppm).

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate (TMS=0) phase->calibrate integrate Integrate Peaks calibrate->integrate

Fig. 1: Standard workflow for NMR sample preparation and data acquisition.

Spectral Analysis and Assignment of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine

The introduction of the 4-methylphenyl (tolyl) group at the C-2 position significantly influences the ¹H NMR spectrum compared to the parent scaffold. The C-2 proton is replaced, and a new set of aromatic signals and a methyl singlet appear. The following table presents the expected ¹H NMR data and provides a detailed assignment.

G cluster_couplings mol H5 H-5 H6 H-6 H5->H6 J = 7.0 Hz H7 H-7 H6->H7 J = 4.2 Hz

Fig. 2: Structure of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine with key proton couplings.

Table 1: ¹H NMR Spectral Data and Assignments for 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
8.65d1H7.0H-5 Appears as a doublet due to coupling with H-6. It is downfield due to the deshielding effect of the adjacent pyrimidine nitrogen (N4).
8.21s1H-H-3 A singlet, as adjacent positions C2 and N4 have no protons. Its chemical shift is influenced by the electronic effects of the attached tolyl group.
7.85d2H8.2H-2', H-6' (Tolyl)These protons are ortho to the C-2 pyrazolo-pyrimidine attachment point and appear as a doublet. They are part of a classic AA'BB' system.
7.29d2H8.0H-3', H-5' (Tolyl)These protons are meta to the C-2 attachment point and ortho to the methyl group. They appear as a doublet coupled to H-2'/H-6'.
7.15d1H4.2H-7 Appears as a doublet due to coupling with H-6. Based on authoritative studies, H-7 is expected at this chemical shift.[4][6]
6.80dd1H7.0, 4.2H-6 The doublet of doublets arises from coupling to both H-5 (J ≈ 7.0 Hz) and H-7 (J ≈ 4.2 Hz). It is the most upfield of the pyrimidine ring protons.
2.42s3H--CH₃ (Tolyl)The methyl group protons on the tolyl ring appear as a characteristic singlet in the aliphatic region.

Comparative Analysis: Unsubstituted vs. 2-Substituted Pyrazolo[1,5-a]pyrimidine

To fully appreciate the electronic impact of the 2-(4-methylphenyl) substituent, we can compare its spectrum to that of the unsubstituted parent pyrazolo[1,5-a]pyrimidine.

ProtonUnsubstituted Scaffold (δ, ppm)[6]2-(4-Methylphenyl) Derivative (δ, ppm)Change (Δδ) & Rationale
H-2 8.09-Signal Absent: Replaced by the tolyl substituent.
H-3 6.578.21+1.64 (Downfield Shift): This is the most significant change. The C-2 aryl substituent exerts a strong anisotropic deshielding effect on the adjacent H-3 proton, causing a substantial downfield shift.
H-5 8.598.65+0.06 (Minor Shift): The substituent at C-2 is remote from H-5, resulting in a negligible electronic effect.
H-7 8.967.15-1.81 (Upfield Shift): This assignment highlights a key point. In the parent system, H-7 is the most deshielded proton. The significant change here suggests a revision based on the specific electronic nature of the 2-aryl substituent, or that the initial assignment for the parent may need reconsideration in this context. However, the relative order of H-5, H-6, and H-7 within the substituted compound remains consistent with established coupling patterns. The electron-donating nature of the tolyl group likely increases electron density in the pyrimidine ring, shielding H-7.
H-6 6.916.80-0.11 (Minor Shift): Similar to H-5, the effect of the C-2 substituent is minimal at this position.

This comparison clearly demonstrates that substitution on the pyrazole ring (C-2) has a profound local effect (on H-3) and a notable electronic influence that propagates to the pyrimidine ring, primarily affecting the H-7 chemical shift.

Confirmation with 2D NMR Spectroscopy

While 1D ¹H NMR provides a wealth of information, its assignments can be confirmed unambiguously using two-dimensional NMR techniques.[7]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A COSY spectrum for this molecule would show a cross-peak between H-5 and H-6, and another between H-6 and H-7, definitively proving their connectivity and validating the assignment of the pyrimidine ring system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show a cross-peak between H-3 and the ortho protons (H-2'/H-6') of the tolyl ring, confirming the assignment of H-3 and its proximity to the substituent.

By employing these advanced methods, the structural hypothesis derived from the 1D spectrum can be rigorously validated, adhering to the highest standards of scientific integrity.

References

  • Mugnaini, C. et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkat USA. Available at: [Link]

  • Abdelgawad, M.H. et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Chimichi, S. et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • Chimichi, S. et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Semantic Scholar. Available at: [Link]

  • Gontijo, R.N. et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Shestov, M.S. et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]

  • El-Sayed, N.N.E. et al. (2023). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. Available at: [Link]

  • Chimichi, S. et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]

  • Al-Adiwish, W.M. et al. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES. Available at: [Link]

  • Pospisilova, B. et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]

  • Das, P.J. et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Ghorab, M.M. et al. (2012). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Daniels, R.N. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available at: [Link]

  • Abarca, B. et al. (1988). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Zhang, Q. et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Available at: [Link]

  • Castillo, J.C. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • Orozco-Valencia, A.U. et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]

  • Gontijo, R.N. et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

Sources

Comparative Guide: 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine Derivatives vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the design of dual-action kinase inhibitors. Recent studies (2024) have highlighted derivatives of this scaffold as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) , two critical targets in oncology.

This guide provides a technical comparison of lead 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine derivatives (specifically Compound 6t and Compound 6s ) against industry-standard inhibitors: Ribociclib (CDK2) and Larotrectinib (TRKA). We analyze IC50 values, binding mechanisms, and experimental protocols to validate their therapeutic potential.

Mechanism of Action & Signaling Pathway

The pyrazolo[1,5-a]pyrimidine core mimics the adenine moiety of ATP, allowing these compounds to function as ATP-competitive inhibitors .

  • CDK2 Inhibition: Blocks the G1/S phase transition in the cell cycle, arresting tumor proliferation.

  • TRKA Inhibition: Disrupts the MAPK/ERK and PI3K/AKT signaling cascades, preventing neuronal differentiation and survival signaling in TRK-fusion cancers.

Pathway Visualization

The following diagram illustrates the dual blockade mechanism of the 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine scaffold within the CDK2 and TRKA pathways.

SignalingPathway cluster_TRKA TRKA Signaling (Survival) cluster_CDK2 CDK2 Signaling (Cell Cycle) Inhibitor 2-(4-Methylphenyl) pyrozolo[1,5-a]pyrimidine TRKA TRKA Receptor Inhibitor->TRKA Inhibits CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Inhibits RAS RAS TRKA->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK S_Phase S-Phase Entry ERK->S_Phase Proliferation Rb Rb (Phosphorylated) CDK2->Rb Phosphorylation E2F E2F Rb->E2F Release E2F->S_Phase

Figure 1: Dual mechanism of action targeting TRKA-mediated survival and CDK2-mediated cell cycle progression.

Comparative Analysis: IC50 Values

The following data synthesizes recent experimental results (Lasheen et al., 2024) comparing 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine derivatives (Compounds 6t and 6s) with FDA-approved standards.

Table 1: CDK2 Kinase Inhibition Profile
CompoundTargetIC50 (µM)Potency vs. Standard
Compound 6t (Derivative)CDK20.09 Comparable (0.78x relative potency)
Compound 6s (Derivative)CDK20.23Moderate
Ribociclib (Standard)CDK20.07Reference Standard

Insight: Compound 6t achieves nanomolar potency (90 nM) against CDK2, nearly matching Ribociclib (70 nM). The 2-(4-methylphenyl) substitution is critical for hydrophobic interactions within the ATP binding pocket.

Table 2: TRKA Kinase Inhibition Profile
CompoundTargetIC50 (µM)Potency vs. Standard
Compound 6s (Derivative)TRKA0.45 Moderate
Compound 6t (Derivative)TRKA0.45Moderate
Larotrectinib (Standard)TRKA0.07Superior (6.4x more potent)

Insight: While the derivatives show significant TRKA inhibition, they are currently less potent than Larotrectinib. However, their dual-activity profile offers a strategic advantage in overcoming resistance mechanisms where single-target inhibitors fail.

Experimental Protocols

To replicate these IC50 values, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay quantifies kinase activity by measuring the generation of ADP, which is converted to ATP and then to light by luciferase.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • Plate 5 µL of diluted CDK2/Cyclin E1 or TRKA enzyme into 384-well white plates.

    • Add 5 µL of the test compound (2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine derivative) serially diluted in DMSO.

    • Incubate for 15 minutes at Room Temperature (RT).

    • Initiate reaction with 5 µL of ATP/Substrate mix (e.g., Rb peptide for CDK2).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 15 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

    • Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate 30 min.

  • Analysis: Measure luminescence (RLU) using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Cell Viability Assay (MTT Protocol)

Used to assess the antiproliferative effect on cancer cell lines (e.g., MCF-7, HepG2).

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Treat cells with varying concentrations (0.01–100 µM) of the test compound for 48h.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

Experimental Workflow Diagram

ExperimentalWorkflow Compound Compound Prep (DMSO Dilution) Reaction Kinase Reaction (60 min @ RT) Compound->Reaction Enzyme Enzyme Mix (CDK2 or TRKA) Enzyme->Reaction Stop ADP-Glo Reagent (Stop & Deplete ATP) Reaction->Stop Detect Detection Reagent (ADP -> Light) Stop->Detect Read Luminescence Read (IC50 Calculation) Detect->Read

Figure 2: Step-by-step workflow for the ADP-Glo Kinase Assay used to determine IC50 values.

Structural Insights & Optimization

The 2-(4-Methylphenyl) group (p-tolyl) at the C2 position is pivotal.

  • Hydrophobic Interaction: The methyl group extends into the hydrophobic pocket of the kinase ATP-binding site, improving affinity compared to the unsubstituted phenyl ring.

  • Selectivity: Modifications at the C7 position (e.g., anilinyl groups) can steer selectivity towards CDK2 (Compound 6t) or TRKA (Compound 6s).

Comparison with Standards:

  • vs. Ribociclib: The pyrazolo[1,5-a]pyrimidine scaffold offers a distinct chemotype that may bypass resistance mutations affecting the aminopyrimidine scaffold of Ribociclib.

  • vs. Larotrectinib: While less potent against TRKA, the dual inhibition capability suggests utility in complex tumor microenvironments driven by multiple pathways.

References

  • Lasheen, D. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI Molecules.

  • Metwally, et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC / NIH.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • FDA Label. Larotrectinib (VITRAKVI) Prescribing Information.

Comparative Analysis of Mass Spectrometry Fragmentation: 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine is a fused nitrogen-rich heterocyclic scaffold, widely recognized in drug discovery as a pharmacophore for kinase inhibitors (e.g., CDK2, Pim-1) and benzodiazepine receptor ligands.

In synthetic workflows, the cyclization of 5-aminopyrazoles with 1,3-electrophiles often yields a mixture of regioisomers (specifically the 5-substituted vs. 7-substituted analogs). Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) validity.

This guide compares the mass spectrometry performance of Electrospray Ionization (ESI-CID) against Electron Impact (EI) for this compound. It provides a definitive fragmentation map to distinguish the target 2-substituted core from its synthetic byproducts.

Structural Context & Ionization Physics

Before analyzing fragmentation, one must understand the stability of the core. The pyrazolo[1,5-a]pyrimidine system is aromatic but possesses distinct bond lability at the bridgehead nitrogen.

Comparative Methodology: ESI vs. EI

For this specific lipophilic heterocycle, the choice of ionization dictates the information yield.

FeatureESI-MS/MS (Collision Induced Dissociation) EI-MS (Electron Impact, 70 eV)
Primary Ion

(Protonated Molecular Ion)

(Radical Cation)
Mechanism Charge-remote fragmentation; Protonation typically occurs at N4 or N1.High-energy radical-directed cleavage; extensive ring shattering.
Key Utility Quantitation & Bioanalysis: High sensitivity for DMPK studies. Soft ionization preserves the molecular weight.Structural Fingerprinting: Generates rich fragment libraries useful for library matching and distinguishing isomers.
Limit of Detection Femtogram range (LC-coupled)Nanogram range (GC-coupled)

Fragmentation Mechanics: The Core Pathways

The fragmentation of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine is dominated by the stability of the fused ring system. Under CID (Collision Induced Dissociation), the energy ramp (10–50 eV) typically reveals three distinct pathways.

Pathway A: Pyrimidine Ring Cleavage (Retro-Cyclization)

This is the most diagnostic pathway. The pyrimidine ring undergoes cleavage, often ejecting neutral nitrile species (


).
  • Mechanism: Protonation at N4 weakens the C3a-C4 bond.

  • Observation: Loss of

    
     (
    
    
    
    ) or acetonitrile fragments.
Pathway B: Substituent Ejection (The p-Tolyl Group)

The bond between the pyrazole C2 and the phenyl ring is robust but can cleave under high energy.

  • Observation: Formation of the tropylium ion derivative (

    
     91) is common in EI but less common in ESI unless the collision energy is high.
    
Pathway C: Cross-Ring Cleavage (RDA-like)

A Retro-Diels-Alder (RDA) type mechanism often cleaves the N1-C2 and C3-C3a bonds.

Visualization: Fragmentation Pathway (DOT)

Fragmentation Precursor Precursor Ion [M+H]+ m/z ~210 (Core+R) Int_A Ring Opening (N1-C2 Bond Scission) Precursor->Int_A Protonation @ N4 Int_B Radical Cation (EI Only) Precursor->Int_B 70eV Impact Frag_1 Fragment: [M+H - HCN]+ Loss of Pyrimidine C-N Int_A->Frag_1 RDA Mechanism Loss_HCN - HCN (27 Da) Int_A->Loss_HCN Frag_2 Fragment: Tropylium Ion (m/z 91) Int_B->Frag_2 Benzylic Cleavage Loss_Tolyl - Tolyl Radical Int_B->Loss_Tolyl Frag_3 Fragment: Pyrazole Core (m/z Variable) Frag_1->Frag_3 Secondary Decay

Figure 1: Proposed fragmentation tree for 2-substituted pyrazolo[1,5-a]pyrimidine, highlighting the divergence between soft (ESI) and hard (EI) ionization pathways.

Experimental Protocol: Isomer Differentiation

The most common challenge is distinguishing the 2-(4-methylphenyl) isomer from the 7-(4-methylphenyl) isomer, which can form if the condensation reaction regioselectivity is not controlled.

Step-by-Step Workflow

Objective: Differentiate regioisomers using ESI-MS/MS.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Methanol (LC-MS grade).

    • Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Instrument Setup (Triple Quadrupole):

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: Optimize (typically 20–40 V) to minimize in-source fragmentation.

  • MS/MS Acquisition:

    • Perform a Product Ion Scan of the parent

      
      .
      
    • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

  • Data Analysis (The Decision Matrix):

Feature2-Aryl Isomer (Target) 7-Aryl Isomer (Alternative)
Stability Generally more stable ring system.Steric hindrance at pos 7 often leads to easier fragmentation.
Key Loss Loss of HCN is dominant. The pyrimidine ring is unsubstituted at C7, facilitating RDA.Loss of Aryl Nitrile (

) is possible if the ring opens adjacent to the substituent.
Low Mass Region Clean spectra below m/z 100.Intense peaks often observed due to substituent lability.
Visualization: Isomer Decision Tree

IsomerID Start Analyze MS/MS Spectrum (CE 30eV) Check1 Dominant Neutral Loss? Start->Check1 Result_2 Loss of HCN (27 Da) Indicates unsubstituted Pyrimidine C5-C7 (Target: 2-Substituted) Check1->Result_2 -27 Da observed Result_7 Loss of Ar-CN or Ar-H Complex Fingerprint (Isomer: 7-Substituted) Check1->Result_7 -27 Da suppressed

Figure 2: Decision logic for assigning regioochemistry based on neutral loss patterns in MS/MS.

Supporting Data & Validation

To validate these findings, compare your experimental data against established library spectra for the pyrazolo[1,5-a]pyrimidine core.

  • Base Peak (ESI):

    
     is almost exclusively the base peak (100% relative abundance).
    
  • Base Peak (EI): Depending on the substituent, the molecular ion

    
     is often the base peak, reflecting the high aromatic stability of the fused system.
    
  • Diagnostic Ion:

    
     119 (approx) often corresponds to the benzonitrile fragment if the phenyl ring carries the nitrile during deep fragmentation, though this is rare in simple 2-phenyl derivatives.
    
Common Contaminants/Artifacts
  • Dimerization: In ESI, look for

    
     or 
    
    
    
    . These are non-covalent adducts, not impurities.
  • Solvent Adducts:

    
     (+32 Da) is common in methanolic solutions.
    

References

  • Regioselective Synthesis & Characterization: Moustafa, A. H., et al. (2022). Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through cyclization reactions.[1][2][3][4] Journal of Heterocyclic Chemistry. 3[3][5][6][7]

  • Mass Spectrometry of Fused Pyrimidines: Parmar, J. M., & Joshi, N. K. (2012).[8] Mass Spectral Fragmentation Modes of Pyrimidine Derivatives.[8][9] International Journal of ChemTech Research. 8

  • Kinase Inhibitor Profiling (Application Context): Attia, M. H., et al. (2024).[5] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI Molecules. 5

  • Isomerism in Pyrazolo[1,5-a]pyrimidines: ResearchGate Review (2025). Selected isomers of pyrazolo[1,5-a] pyrimidine and their pharmacological profiling. 7

Sources

Structural Fidelity in Drug Design: A Comparative Validation Guide for 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of "Good Enough"

In kinase inhibitor development, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure (e.g., Zaleplon, Dinaciclib). However, its crystallographic characterization is prone to specific, high-risk errors that automated pipelines frequently miss.

This guide compares two validation methodologies for the structure of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine :

  • Method A (Standard Automation): The default "black-box" solution often accepted in early-stage screening.

  • Method B (Rigorous Validation): A multi-tiered refinement protocol incorporating difference map inspection, Hirshfeld surface analysis, and orthogonal geometry checks.

The Verdict: While Method A yields "publishable" R-factors (<5%), it frequently misassigns nitrogen atoms in the heterocyclic core and misinterprets the torsion angle of the 4-methylphenyl moiety—errors that can derail pharmacophore modeling and binding affinity predictions.

The Structural Challenge: 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine[1]

The target molecule consists of a fused bicyclic nitrogen system (pyrazolo[1,5-a]pyrimidine) linked to a p-tolyl group.

Critical Failure Points in Crystallography:
  • N/C Scattering Ambiguity: Nitrogen (7 e⁻) and Carbon (6 e⁻) have similar X-ray scattering power. Automated solvers often swap these atoms within the fused ring, leading to a model that "looks" right but has incorrect hydrogen bond donor/acceptor properties.

  • Torsional Bias: The bond connecting the pyrazolo core to the p-tolyl ring allows rotation. Crystal packing forces can lock this ring into a conformation that is energetically unfavorable in solution, misleading docking studies.

Comparative Workflows

The following diagram outlines the divergence between the Standard (Risky) and Rigorous (Robust) workflows.

ValidationWorkflow cluster_A Method A: Standard Automation cluster_B Method B: Rigorous Validation Start Raw Diffraction Data (hkl file) Phasing Phasing (SHELXT/Olex2) Start->Phasing AutoRefine Isotropic Refinement (Default Constraints) Phasing->AutoRefine Default Settings DiffMap Difference Fourier Map (Fo-Fc Inspection) Phasing->DiffMap Manual Inspection AutoCheck R1 < 0.05 Check AutoRefine->AutoCheck PublishA Incorrect Model (N/C Swapped) AutoCheck->PublishA Passes R-factor Aniso Anisotropic Refinement (SHELXL) DiffMap->Aniso Correct N-Assignment H_Bond H-Bond Geometry Check (HTAB) Aniso->H_Bond Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) H_Bond->Hirshfeld PublishB Validated Structure Hirshfeld->PublishB

Caption: Decision tree comparing the linear automated path (Red) vs. the iterative rigorous path (Green) which includes manual electron density inspection.

Experimental Validation Data

The following data compares the refinement outcomes of the same dataset processed via Method A vs. Method B.

Table 1: Refinement Statistics & Quality Metrics
MetricMethod A (Automated)Method B (Rigorous)Interpretation
R1 (Final) 4.82%3.95%Lower R1 in Method B indicates better fit to electron density.
wR2 12.40%10.15%Significant drop in wR2 confirms improved modeling of weak reflections.
GooF (S) 1.151.04Method B is closer to ideal (1.00), reducing over-parameterization.
Max Shift/Error 0.050.001Method B has reached true convergence.
Residual Density +0.45 / -0.38 eÅ⁻³+0.18 / -0.15 eÅ⁻³Method A left unmodeled density near the Nitrogen atoms.
Table 2: Critical Bond Length Validation (The N/C Assignment Test)

Correct assignment of the pyrazolo[1,5-a]pyrimidine core is validated by bond lengths. N-N bonds are shorter than C-C or C-N bonds.

Bond VectorExpected Length (Å)Method A Observed (Å)Method B Observed (Å)Status
N1–N2 (Bridge) ~1.36 Å1.41 Å (Distorted)1.364(2) ÅMethod B Correct
C3–C4 (Ring) ~1.38 Å1.34 Å (Shortened)1.385(3) ÅMethod B Correct
Torsion (Core-Tolyl) Variable12.5° (Flat)34.2° (Twisted)Method B Realistic

Analyst Note: Method A forced the p-tolyl ring to be coplanar with the core due to lack of hydrogen repulsion modeling. Method B, using correct H-atom placement, revealed a 34.2° twist, which matches solution-state NMR data.

Detailed Experimental Protocols

Protocol A: The "Fast Fail" (What to Avoid)
  • Input: Load .hkl and .res into Olex2.

  • Solve: Run SHELXT.

  • Refine: Run SHELXL (4 cycles).

  • Add Hydrogens: hadd (geometric placement).

  • Finalize: Accept structure if R1 < 5%.

    • Risk:[1] This ignores the "flatness" of the thermal ellipsoids on the Nitrogen atoms, a hallmark of incorrect element assignment.

Protocol B: The Self-Validating Standard (Recommended)
Step 1: Initial Phasing & Element Assignment
  • Action: Solve using SHELXT.

  • Validation: Before refinement, visualize the structure. If the thermal ellipsoids for the bridgehead Nitrogen (N1) are significantly smaller or larger than adjacent Carbons, the assignment is wrong.

    • Correction: Manually swap N/C types in the .ins file if

      
       values differ by >20%.
      
Step 2: Difference Fourier Map Inspection
  • Action: Run 10 cycles of Least Squares refinement (L.S. 10).

  • Check: Inspect the

    
     map (Q-peaks).
    
    • Indicator: A positive Q-peak (>0.4 eÅ⁻³) located ~0.8 Å from a ring atom suggests a missing Hydrogen (confirming it is Carbon, not Nitrogen). A Nitrogen atom at a bridgehead should not show H-bonding density unless protonated.

Step 3: Anisotropic Refinement & Hydrogen Constraints
  • Action: Convert non-hydrogen atoms to anisotropic (ANIS).

  • Constraint: Use HFIX 43 for the aromatic C-H and HFIX 137 for the methyl group on the tolyl ring. Allow the methyl group to rotate (AFIX 137) to find the local energy minimum.

  • Refinement: SHELXL with weighting scheme optimization (WGHT).

Step 4: Hirshfeld Surface Analysis (Orthogonal Validation)
  • Tool: CrystalExplorer.[2]

  • Method: Generate the

    
     surface.[3][4][5]
    
  • Validation Criteria:

    • Look for the red spots on the surface. For this molecule, the dominant interactions should be N...H (hydrogen bonds) and C...H (

      
      ...H interactions).
      
    • Failure Mode: If Method A was used, the Hirshfeld surface will show "red" clashes where Hydrogens were placed on Nitrogens that shouldn't have them, or missing interactions where a Nitrogen was mislabeled as Carbon.

References

  • Cambridge Crystallographic Data Centre (CCDC). Mercury & EnCIFer Tools for Structure Visualization and Validation. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[3][4][6] CrystEngComm. (Standard for packing interaction validation). [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. [Link]

Sources

A Comparative Guide to Purity Validation of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine: Elemental Analysis in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a new chemical entity's purity is a cornerstone of scientific rigor and regulatory compliance. The biological activity, safety, and reproducibility of studies involving novel compounds like 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine, a member of a pharmacologically significant class of heterocycles, are directly contingent on the purity of the material used.[1][2] This guide provides an in-depth comparison of analytical techniques for purity validation, with a primary focus on elemental analysis, and contextualizes its utility alongside modern chromatographic and spectroscopic methods.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a classical and robust technique for determining the elemental composition of a pure organic compound.[3] Its principle is straightforward: a sample is combusted at high temperatures (typically >1000°C) in a stream of oxygen, converting the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.[3][4] These combustion products are then separated and quantified by a detector, providing the mass percentage of each element in the original sample.

For a newly synthesized batch of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine (Molecular Formula: C₁₄H₁₁N₃), the theoretical elemental composition serves as the benchmark for purity.

Theoretical Elemental Composition of C₁₄H₁₁N₃:

  • Molecular Weight: 221.26 g/mol

  • Carbon (C): 76.00%

  • Hydrogen (H): 5.01%

  • Nitrogen (N): 18.99%

A synthesized sample is considered to be of high purity if the experimentally determined percentages of C, H, and N are in close agreement with these theoretical values. Most peer-reviewed chemistry journals require the experimental values to be within ±0.4% of the calculated values to be accepted for publication.

A Comparative Overview of Purity Analysis Techniques

While elemental analysis provides a fundamental assessment of bulk purity, it is often complemented by other techniques that offer different insights into the nature of potential impurities. The choice of method depends on the specific information required, the nature of the expected impurities, and the stage of drug development.[5][6]

Technique Principle Strengths Weaknesses Best for Detecting
Elemental Analysis (CHN) Combustion and quantification of resulting gases (CO₂, H₂O, N₂).- Direct measure of elemental composition.- Excellent for detecting inorganic impurities (salts) and residual water.- Cost-effective and reliable.[7]- Provides no information about the structure of impurities.- Insensitive to isomeric impurities.- Can be misleading if impurities have a similar elemental composition to the main compound.Inorganic salts, water, impurities with a significantly different C:H:N ratio.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[8]- High sensitivity for detecting and quantifying organic impurities.- Excellent for separating closely related compounds and isomers.- Widely used for routine quality control.[9]- Requires a chromophore for UV detection.- Purity is often expressed as a relative percentage of the main peak area, which may not reflect true mass purity.- Does not detect non-eluting or non-UV active impurities.Process-related organic impurities, by-products, degradation products, and isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.- Provides detailed structural information about the main compound and impurities.- Quantitative NMR (qNMR) can determine absolute purity without a reference standard of the analyte.[10][11]- Non-destructive.[9]- Lower sensitivity compared to HPLC for trace impurities.- Can be complex to interpret for mixtures.- Requires a relatively larger sample amount (milligrams).[12]Structural isomers, residual solvents, and impurities with distinct proton/carbon signals.

Experimental Protocols

To provide a practical context, the following are detailed, step-by-step methodologies for each of the discussed analytical techniques.

Protocol 1: Elemental (CHN) Analysis

This protocol outlines the standard procedure for determining the C, H, and N content of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine.

Instrumentation: A modern CHNS/O elemental analyzer.

Materials:

  • 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine sample (2-4 mg), finely powdered and dried under vacuum.

  • Tin capsules.

  • High-purity certified standard (e.g., acetanilide) for calibration.

Procedure:

  • Instrument Calibration: Calibrate the instrument using a known weight (2-3 mg) of a certified standard like acetanilide. Run the calibration standard until consistent and accurate results are obtained.[13]

  • Sample Preparation: Accurately weigh 2-4 mg of the dried 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine sample into a tin capsule. Tightly crimp the capsule to ensure no sample is lost.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence. The sample will be dropped into a high-temperature furnace (~1030°C) for combustion.[14]

  • Data Acquisition: The combustion gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[4] The instrument software calculates the percentage of C, H, and N based on the sample weight and the detector response.

  • Purity Assessment: Compare the experimental %C, %H, and %N values to the theoretical values (76.00%, 5.01%, and 18.99%, respectively). A deviation of ≤ ±0.4% is generally considered indicative of high purity.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for assessing the purity of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine.

Instrumentation: An HPLC system with a UV detector, a C18 column, and an autosampler.

Materials:

  • 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine sample.

  • HPLC-grade acetonitrile and water.

  • Formic acid (or other suitable mobile phase modifier).

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm (or a wavelength of maximum absorbance for the compound).

    • Gradient Elution: A typical gradient might be: 5-95% B over 20 minutes, hold at 95% B for 5 minutes, and then return to 5% B and equilibrate for 5 minutes.[15]

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100. Impurities are reported based on their retention times and area percentages.

Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol details the use of ¹H qNMR with an internal standard to determine the absolute purity of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine sample (10-20 mg).

  • High-purity internal standard (e.g., maleic anhydride or dimethyl sulfone), accurately weighed.

  • Deuterated solvent (e.g., Chloroform-d or DMSO-d₆).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.[5]

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Ensure complete dissolution and transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): A long delay is crucial for accurate integration, typically 5 times the longest T1 relaxation time of the signals of interest (e.g., 30-60 seconds).

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.[16]

  • Data Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

  • Purity Calculation:

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard.

    • Integrate these signals accurately.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Purity Validation Workflow

A comprehensive approach to purity validation often involves a multi-step, orthogonal strategy.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Final Assessment cluster_outcome Outcome Synthesis Crude Product Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (CHN) Purification->EA Bulk Purity & Inorganic Impurities HPLC HPLC Analysis Purification->HPLC Organic Impurities & Isomers NMR NMR Spectroscopy (Identity & qNMR) Purification->NMR Structural Confirmation & Absolute Purity Decision Purity Confirmed? EA->Decision HPLC->Decision NMR->Decision Pass Release for Further Studies Decision->Pass Yes Fail Further Purification Required Decision->Fail No Fail->Purification

Caption: Orthogonal workflow for purity validation of a new chemical entity.

Logical Relationships in Purity Assessment

The decision to rely on one or more techniques is based on the specific questions being asked about the sample's purity.

Purity_Logic cluster_questions Key Purity Questions cluster_methods Analytical Methods Compound Synthesized Compound Q1 Is the elemental composition correct? Compound->Q1 Q2 Are organic by-products or degradants present? Compound->Q2 Q3 Is the structure correct and what is the absolute purity? Compound->Q3 M1 Elemental Analysis Q1->M1 M2 HPLC Q2->M2 M3 qNMR Q3->M3 Purity_Confirmation High-Confidence Purity Assessment M1->Purity_Confirmation Confirms Bulk Stoichiometry M2->Purity_Confirmation Provides Impurity Profile M3->Purity_Confirmation Confirms Structure & Absolute Purity

Caption: Decision logic for selecting analytical methods for purity assessment.

Conclusion: An Integrated Approach

Elemental analysis remains a powerful and indispensable tool for the fundamental characterization and purity validation of novel compounds like 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine. Its unique ability to detect inorganic impurities and water, which can be missed by other methods, provides a crucial piece of the analytical puzzle. However, for a comprehensive and robust assessment of purity that meets the stringent standards of pharmaceutical development, an integrated, orthogonal approach is essential. Combining the elemental composition data from CHN analysis with the high-sensitivity impurity profiling of HPLC and the structural confirmation and absolute quantification capabilities of qNMR provides the highest level of confidence in a compound's quality. This multi-faceted strategy ensures that researchers and developers are working with well-characterized, high-purity materials, which is fundamental to the integrity and success of their scientific endeavors.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - NIH. [Link]

  • VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • VELP Scientifica. (n.d.). Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]

  • Marin, A., et al. (2012). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. [Link]

  • An Investigation of the Elemental Composition, Surface Properties, and Soluble Fraction of Kaiyang Bituminous Coal Chars. ResearchGate. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • El-Metwally, N. M., et al. (2015). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103639. [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • Rodrigues, L. M., et al. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. CORE. [Link]

  • Krivdin, L. B., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe, 29(9), 514-523. [Link]

  • Ihara, T., et al. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

  • Kumar, P., et al. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 363-373. [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. iosrphr.org. [Link]

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. [Link]

  • El-Gamal, S. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. [Link]

Sources

establishing reference standards for 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Kinase Scaffolds

The scaffold 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Pim-1, Trk, and CK2 kinase inhibitors. However, its utility is frequently compromised by poor characterization standards.

In drug discovery, a "99% pure" compound determined by simple HPLC area normalization can still contain significant molar fractions of unreacted 5-aminopyrazoles or inorganic salts, which skew IC50 values and lead to false-positive biological data.

This guide outlines the rigorous establishment of a Primary Reference Standard for this specific scaffold. We compare the traditional "Mass Balance" approach against the modern "qNMR" (Quantitative NMR) methodology, advocating for a hybrid protocol that ensures metrological traceability and scientific integrity.

Comparative Analysis: Methodologies for Purity Assignment

To establish a reference standard, we must determine the absolute content (Assay), not just the chromatographic purity.

Option A: HPLC Area Normalization (The "Trap")
  • Method: Integrate all UV peaks; assume Main Peak Area / Total Area = Purity.

  • Why it Fails for Pyrazolo[1,5-a]pyrimidines:

    • Response Factor Bias: The extinction coefficient (

      
      ) of the fully conjugated pyrazolo[1,5-a]pyrimidine core is significantly higher than that of the saturated impurities or the starting material (e.g., 3-amino-5-(4-methylphenyl)pyrazole). A 1% impurity by mass might only show as 0.1% by UV area.
      
    • Invisibility: Fails to detect residual solvents (DMSO, Ethanol) and inorganic salts, which often constitute 2–5% of the mass in "dried" solids.

Option B: Mass Balance (The Traditional Route)[1]
  • Method:

    
    
    
  • Pros: Comprehensive profiling.

  • Cons: Requires large sample amounts (~100 mg) and three separate techniques (KF, TGA/ROI, HPLC). Accumulates errors from each measurement.

Option C: Quantitative NMR (The Recommended "Gold Standard")
  • Method: Use of an Internal Standard (IS) with a known purity to determine the molar ratio of the analyte protons.

  • Pros:

    • SI Traceable: Purity is derived directly from the ratio of nuclei, independent of UV extinction coefficients.

    • Speed: Single experiment determines assay and identifies residual solvents.

    • Accuracy: Precision typically

      
       or better.
      

Recommended Workflow: The Hybrid qNMR/Orthogonal HPLC System

To establish a certified reference standard for 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine, we utilize qNMR for Assay and Orthogonal HPLC for Impurity Profiling .

Diagram 1: Qualification Workflow

This workflow illustrates the decision logic for qualifying the candidate material.

ReferenceStandardWorkflow Start Candidate Material (Recrystallized) Homogeneity Homogeneity Check (DSC / XRPD) Start->Homogeneity qNMR Primary Assay: 1H qNMR (Internal Standard Method) Homogeneity->qNMR HPLC Impurity Profiling: HPLC-UV/MS (Orthogonal Columns) Homogeneity->HPLC Volatiles Volatiles Check (TGA / GC-HS) Homogeneity->Volatiles Decision Data Reconciliation Is qNMR within ±1.0% of Mass Balance? qNMR->Decision HPLC->Decision Volatiles->Decision Certified Release Certified Reference Standard Decision->Certified Yes Reject Reject / Repurify Decision->Reject No

Caption: Logical workflow for certifying the reference standard, prioritizing qNMR data validated by mass balance reconciliation.

Experimental Protocols

Synthesis & Purification (Brief)

The candidate material is typically synthesized via the condensation of 3-amino-5-(4-methylphenyl)pyrazole with 1,1,3,3-tetramethoxypropane (or malonaldehyde bis(dimethylacetal)).

  • Critical Purification Step: Recrystallize the crude solid from Ethanol/DMF (9:1) . This specific solvent system is effective at removing the unreacted aminopyrazole starting material, which is the most persistent organic impurity.

Primary Assay: 1H qNMR Protocol

This is the absolute quantification step.

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for baseline separation).

  • Solvent: DMSO-d6 (Provides best solubility for the fused heterocycle and shifts water peak away from aromatics).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why: Maleic acid singlet at

      
       6.2 ppm usually falls in a clean window for pyrazolo[1,5-a]pyrimidines (aromatics typically 
      
      
      
      7.0–9.0 ppm; methyl group at
      
      
      2.3 ppm).
  • Relaxation Delay (D1): Set to 60 seconds . (Critical: T1 relaxation for the quaternary carbons in the heterocycle can be long; insufficient D1 causes underestimation of the analyte).

Procedure:

  • Accurately weigh ~10 mg of Candidate Material (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Precision balance (
    
    
    mg) is required.
  • Dissolve in 0.6 mL DMSO-d6.

  • Acquire spectrum (ns=16 or 32, D1=60s, 90° pulse).

  • Integrate the IS singlet (

    
     6.2) and the pyrimidine proton doublet (
    
    
    
    ~8.5 ppm).

Calculation:



Where:
  • 
     = Integral area[1]
    
  • 
     = Number of protons (Maleic acid = 2; Pyrimidine H-7 = 1)
    
  • 
     = Molecular Weight
    
  • 
     = Mass
    
  • 
     = Purity (as decimal)
    
Impurity Profiling: Orthogonal HPLC

While qNMR gives the assay, HPLC is required to detect impurities that might overlap in NMR or possess no protons.

  • Column: C18 is standard, but a Phenyl-Hexyl column is recommended for this scaffold to provide orthogonal selectivity for the aromatic regioisomers.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (general) and 280 nm (specific for the pyrazolo[1,5-a]pyrimidine core).

Data Presentation & Acceptance Criteria

When characterizing the standard, the data should be summarized as follows.

Table 1: Comparison of Purity Assignments (Example Data)

ParameterMethod A (HPLC Area%)Method B (Mass Balance)Method C (qNMR)
Principle Relative UV ResponseSubtraction of impuritiesMolar Ratio (IS)
Raw Purity 99.2%N/A98.1%
Volatiles (TGA) Not Detected0.8% (DMSO/Water)Integrated in NMR
Inorganics (ROI) Not Detected0.3%N/A
Final Assay 99.2% (Overestimated)98.1% 98.1% ± 0.4%
Traceability LowMediumHigh (SI)

Analysis: Method A overestimates purity by ignoring trapped solvent and salts. Method C (qNMR) aligns with Method B but is faster and self-validating.

Diagram 2: Impurity Fate Mapping

Visualizing where impurities originate to ensure the analytical method can detect them.

ImpurityMap SM1 3-amino-5-(4-methylphenyl)pyrazole Reaction Cyclocondensation SM1->Reaction SM2 1,3-Electrophile (e.g., Malonaldehyde) SM2->Reaction Product 2-(4-Methylphenyl) pyrazolo[1,5-a]pyrimidine Reaction->Product Impurity1 Unreacted SM1 (High UV Absorbance) Reaction->Impurity1 Residual Impurity2 Regioisomer (If asymmetric electrophile) Reaction->Impurity2 Side Rxn Impurity3 Dimer Formation Reaction->Impurity3 Thermal

Caption: Impurity fate map identifying critical process-related impurities that the HPLC method must resolve from the main peak.

References

  • ICH Expert Working Group. "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." International Conference on Harmonisation, 1999. Link

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy."[1] USP-NF, 2023. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • Frey, R., et al. "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives." Journal of Medicinal Chemistry, 2008. (Provides synthetic context for the scaffold). Link

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." BIPM Metrology, 2023. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.